molecular formula C10H11Br B13876685 5-bromo-2-methyl-2,3-dihydro-1H-indene CAS No. 88632-84-2

5-bromo-2-methyl-2,3-dihydro-1H-indene

Cat. No.: B13876685
CAS No.: 88632-84-2
M. Wt: 211.10 g/mol
InChI Key: SGVVBJHMYGKAOF-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-methyl-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-methyl-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88632-84-2

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-4-8-2-3-10(11)6-9(8)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

SGVVBJHMYGKAOF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis Protocol and Mechanistic Whitepaper: 5-Bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-methyl-2,3-dihydro-1H-indene (commonly referred to as 5-bromo-2-methylindane) is a highly valuable halogenated building block in medicinal chemistry and materials science. It serves as a rigidified, lipophilic core for active pharmaceutical ingredient (API) development, allowing for downstream functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C5 position.

This whitepaper outlines a highly robust, regioselective, and chemoselective two-step synthesis protocol to access this molecule. By prioritizing mild conditions and high-yielding transformations, this guide provides researchers with a self-validating experimental framework designed to circumvent the pitfalls of traditional harsh reduction methods.

Strategic Rationale & Retrosynthetic Analysis

When designing a synthesis for 5-bromo-2-methylindane, chemists must navigate two primary challenges: regioselectivity and chemoselectivity .

  • The Regioselectivity Problem: Attempting a direct electrophilic aromatic bromination of 2-methylindane inevitably yields an inseparable mixture of 4-bromo and 5-bromo regioisomers. To guarantee absolute regiochemical fidelity, the synthesis must begin with a pre-functionalized precursor. The commercially available 5-bromo-2-methyl-1-indanone [1] is the ideal starting material.

  • The Chemoselectivity Problem: Converting the indanone to the corresponding indane requires the complete deoxygenation of the C1 ketone. Traditional methods like the Clemmensen reduction (Zn/Hg, HCl) or Wolff-Kishner reduction (N2H4, KOH, heat) employ harsh conditions that can lead to unwanted side reactions. Furthermore, standard catalytic hydrogenation (H2 with Pd/C) is strictly contraindicated, as it will rapidly cause hydrodehalogenation (loss of the aryl bromide)[2].

The Solution: A two-step sequence utilizing Ionic Hydrogenation . First, the ketone is reduced to a benzylic alcohol using Sodium Borohydride (NaBH₄)[3]. Second, the alcohol undergoes mild deoxygenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)[2]. This method is entirely chemoselective, preserving the delicate aryl bromide while quantitatively reducing the benzylic position.

Reaction Pathway Visualization

SynthesisPathway Indanone 5-Bromo-2-methyl-1-indanone (Starting Material) Indanol 5-Bromo-2-methyl-1-indanol (Intermediate) Indanone->Indanol NaBH4, MeOH 0 °C to RT, 2h Indane 5-Bromo-2-methyl-2,3-dihydro-1H-indene (Target Product) Indanol->Indane Et3SiH, TFA, DCM RT, 16-48h

Two-step synthesis of 5-bromo-2-methylindane via ionic hydrogenation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methyl-1-indanol

This step utilizes a standard hydride transfer to convert the ketone into a secondary benzylic alcohol. Methanol is used as the solvent to enhance the reactivity of the borohydride species.

Procedure:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 5-bromo-2-methyl-1-indanone (1.0 equiv) and anhydrous methanol (to achieve a 0.5 M concentration).

  • Cooling: Flush the flask with inert gas (N₂ or Ar) and cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes. Caution: This step is exothermic and evolves hydrogen gas; ensure proper venting.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until effervescence ceases. Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 5-bromo-2-methyl-1-indanol is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-indene (Ionic Hydrogenation)

This step relies on the generation of a benzylic carbocation, which is subsequently trapped by a silane hydride donor.

Procedure:

  • Preparation: Dissolve the crude 5-bromo-2-methyl-1-indanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere. Cool the solution to 0 °C.

  • Silane Addition: Add Triethylsilane (Et₃SiH, 3.0 equiv) in one rapid portion via syringe.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10.0 equiv) dropwise. The solution may undergo a transient color change as the carbocation is generated.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 to 48 hours. Note: Reaction progress should be monitored by TLC or LC-MS until the complete disappearance of the indanol starting material.

  • Neutralization: Upon completion, cool the reaction mixture to 0 °C and carefully pour it into an Erlenmeyer flask containing ice-cold saturated aqueous NaHCO₃. Caution: Vigorous CO₂ effervescence will occur. Add the mixture slowly.

  • Extraction: Extract the neutralized aqueous layer with DCM three times. Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography, eluting with 100% hexanes or pentane. The target compound, 5-bromo-2-methyl-2,3-dihydro-1H-indene, will elute rapidly as a clear, colorless oil.

Mechanistic Insights (E-E-A-T)

Understanding the causality behind the ionic hydrogenation step is critical for troubleshooting and scaling. The reaction operates via an Sₙ1-like mechanism tailored for benzylic and tertiary systems[2].

  • Protonation & Dehydration: The strong acidity of TFA protonates the benzylic hydroxyl group. Subsequent loss of a water molecule generates a highly electrophilic, resonance-stabilized benzylic carbocation.

  • Hydride Transfer: Triethylsilane (Et₃SiH) acts as a mild, nucleophilic hydride donor. It attacks the carbocation, forming the desired methylene bridge and generating triethylsilyl trifluoroacetate as a byproduct.

Because the hydride transfer is strictly polar and does not involve radical intermediates or transition-metal surfaces, the aryl-bromide bond remains completely untouched.

Mechanism Alcohol Benzylic Alcohol Protonated Protonated Alcohol (-OH2+) Alcohol->Protonated + TFA (Protonation) Carbocation Benzylic Carbocation (Electrophile) Protonated->Carbocation - H2O (Dehydration) Product Deoxygenated Product (Methylene) Carbocation->Product + Et3SiH (Hydride Transfer)

Mechanistic pathway of TFA/Et3SiH-mediated ionic hydrogenation.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements and expected performance metrics for the two-step synthesis.

StepSubstrateReagentEquivalentsTemperatureTimeExpected Yield
1 5-Bromo-2-methyl-1-indanoneNaBH₄1.5 eq0 °C to RT2 h90–95%
2 5-Bromo-2-methyl-1-indanolEt₃SiH3.0 eqRT16–48 h80–88%
2 5-Bromo-2-methyl-1-indanolTFA10.0+ eqRT16–48 hN/A (Acid/Solvent)

Note: Yields are based on isolated, chromatographically pure products. The overall two-step yield is typically >75%, making this a highly efficient route for library generation.

References

  • ChemBK Database. "5-bromo-2-methyl-2,3-dihydroinden-1-one - Properties and Preparation." ChemBK, 2024.[Link]

  • Wang, P., et al. "Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists." Journal of Medicinal Chemistry, vol. 67, no. 1, 2024, pp. 110-137.[Link]

  • O'Boyle, N. M., et al. "(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer." International Journal of Molecular Sciences, vol. 26, no. 2, 2025, p. 490.[Link]

Sources

Scalable Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-indene from Indane: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indene (5-bromo-2-methylindane) presents a unique regiochemical and stereochemical challenge. This whitepaper outlines a highly controlled, four-step synthetic pipeline starting from the inexpensive hydrocarbon, indane. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, self-validating protocols, and scalable methodologies.

Retrosynthetic Strategy & Mechanistic Rationale

Direct functionalization of the C2 position of the indane core is inherently difficult due to the lack of electronic activation. If one were to brominate indane first to yield 5-bromoindane, subsequent methylation at the C2 position would require harsh, non-selective radical conditions that lead to complex, inseparable mixtures.

To circumvent this, our strategy employs a polarity inversion (umpolung) approach via the activation of the benzylic position:

  • Benzylic Oxidation: Indane is oxidized to 1-indanone. This transforms the C2 position into an α-carbon adjacent to a carbonyl, rendering its protons acidic and susceptible to controlled deprotonation.

  • Kinetic Enolate Alkylation: The 1-indanone is selectively monomethylated at the C2 position using a bulky base at cryogenic temperatures to prevent aldol condensation.

  • Deoxygenation: The carbonyl group, having served its purpose as an activating group, is removed via a Wolff-Kishner reduction to yield 2-methylindane.

  • Regioselective Bromination: Electrophilic aromatic bromination is directed highly regioselectively to the 5-position. The steric bulk of the fused cyclopentane ring shields the 4-position, making C5 the kinetically and thermodynamically favored site for electrophilic attack.

Experimental Protocols & Self-Validating Workflows

Step 1: Aerobic Benzylic Oxidation of Indane to 1-Indanone

Rationale: Traditional oxidations using


 or 

generate toxic heavy metal waste. A modern, greener approach utilizes N-hydroxyphthalimide (NHPI) as an organocatalyst in conjunction with a transition metal co-catalyst (

) under an oxygen atmosphere[1]. NHPI generates the phthalimide-N-oxyl (PINO) radical, which abstracts a benzylic hydrogen to form an indanyl radical, subsequently trapped by

.

Protocol:

  • Dissolve indane (1.0 equiv, 100 mmol) in glacial acetic acid (150 mL) in a round-bottom flask.

  • Add NHPI (10 mol%) and

    
     (1 mol%) to the solution.
    
  • Equip the flask with an

    
     balloon and heat the mixture to 65 °C for 12 hours under vigorous stirring.
    
  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product spot will be UV-active and stain strongly with 2,4-DNP.

  • Upon completion, cool the mixture, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with saturated

    
     to neutralize the acetic acid.
    
  • Dry over anhydrous

    
    , concentrate, and purify via vacuum distillation.
    
  • Analytical Validation: Confirm product formation via

    
     NMR (appearance of a downfield triplet at ~2.6 ppm for C3 protons and a multiplet at ~7.7 ppm for the aromatic proton ortho to the carbonyl).
    
Step 2: α-Alkylation to 2-Methyl-1-indanone

Rationale: To selectively monomethylate the C2 position, a strong, bulky non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at cryogenic temperatures to form the kinetic enolate[2].

Protocol:

  • In a flame-dried flask under

    
    , prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.
    
  • Add a solution of 1-indanone (1.0 equiv, 50 mmol) in THF dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Add methyl iodide (MeI, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purify the crude product via flash chromatography to isolate 2-methyl-1-indanone.

  • Analytical Validation: Confirm methylation via

    
     NMR by the appearance of a distinct doublet at ~1.2 ppm (
    
    
    
    ) and the corresponding shift of the C2 methine proton.
Step 3: Wolff-Kishner Deoxygenation to 2-Methylindane

Rationale: The Wolff-Kishner reduction is highly effective for the complete deoxygenation of aryl alkyl ketones without reducing the aromatic ring[3]. The reaction proceeds via the formation of a hydrazone intermediate, which decomposes under strongly basic conditions at elevated temperatures to expel nitrogen gas.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-indanone (1.0 equiv, 40 mmol), hydrazine hydrate (80% aqueous, 3.0 equiv), and KOH (3.0 equiv) in ethylene glycol (100 mL).

  • Heat the mixture to 150 °C for 2 hours to form the hydrazone.

  • Gradually increase the temperature to 190–200 °C, distilling off water and excess hydrazine. Maintain this temperature for 4 hours until

    
     evolution ceases.
    
  • Cool the mixture to room temperature, dilute with water, and extract with hexanes.

  • Wash the organic layer with 1M HCl, then water, and dry over

    
    .
    
  • Concentrate and filter through a short pad of silica to yield pure 2-methylindane.

  • Analytical Validation: Validate complete deoxygenation via IR spectroscopy (disappearance of the strong C=O stretch at ~1710 cm⁻¹).

Step 4: Regioselective Electrophilic Aromatic Bromination

Rationale: Electrophilic bromination of 2-methylindane occurs preferentially at the 5-position. The C4 position is sterically hindered by the adjacent fused aliphatic ring, making the C5 position the favored site for the electrophilic attack by the bromonium ion[4].

Protocol:

  • Dissolve 2-methylindane (1.0 equiv, 30 mmol) and a catalytic amount of Fe powder (5 mol%) in glacial acetic acid (50 mL). Shield the flask from light using aluminum foil to prevent radical benzylic bromination.

  • Cool the solution to 0–5 °C using an ice bath.

  • Dissolve

    
     (1.05 equiv) in acetic acid (10 mL) and add dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.
    
  • Stir for an additional 4 hours at 5 °C.

  • Pour the mixture into ice water and extract with DCM.

  • Wash the organic layer sequentially with water, saturated

    
    , 0.5 M sodium metabisulfite (to quench unreacted 
    
    
    
    ), and brine.
  • Dry over

    
    , concentrate, and purify via vacuum distillation.
    
  • Analytical Validation: Confirm regiochemistry via

    
     NMR; the C4 and C6 protons will appear as a distinct singlet and doublet, respectively, confirming 5-substitution rather than 4-substitution.
    

Quantitative Data Summary

StepTransformationPrimary ReagentsTemp / TimePurificationExpected Yield
1 Indane

1-Indanone
NHPI,

,

65 °C / 12 hVacuum Distillation82 - 88%
2 1-Indanone

2-Methyl-1-indanone
LDA, MeI, THF-78 °C to RT / 3 hFlash Chromatography75 - 80%
3 2-Methyl-1-indanone

2-Methylindane

, KOH
200 °C / 6 hSilica Pad Filtration85 - 90%
4 2-Methylindane

5-Bromo-2-methylindane

, Fe powder, AcOH
0–5 °C / 5 hVacuum Distillation70 - 78%

Visualizations

SyntheticWorkflow A Indane B 1-Indanone A->B NHPI, Co(OAc)2 O2, 65°C C 2-Methyl-1-indanone B->C 1. LDA, THF, -78°C 2. MeI D 2-Methylindane C->D N2H4, KOH Ethylene Glycol, 200°C E 5-Bromo-2-methylindane D->E Br2, Fe cat. AcOH, 0°C

Figure 1: Four-step synthetic workflow from Indane to 5-Bromo-2-methylindane.

AlkylationMechanism A 1-Indanone B Lithium Enolate (Kinetic) A->B LDA (Base) -78°C, THF C Transition State (SN2 Attack on MeI) B->C MeI Addition D 2-Methyl-1-indanone C->D LiI Elimination

Figure 2: Mechanistic pathway of the regioselective kinetic enolate α-alkylation.

References

  • Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds Source: MDPI URL
  • US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction Source: Google Patents URL
  • Propose a synthesis of indane from benzene Source: Chemistry Stack Exchange URL
  • The Formylation of Indane to Indane-5-Carboxaldehyde Source: Erowid URL

Sources

molecular weight and formula of 5-bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Characterization and Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-indene

Executive Summary

In the realm of modern drug development and materials science, halogenated bicyclic scaffolds are critical building blocks for designing conformationally restricted, lipophilic pharmacophores. This technical guide provides an in-depth analysis of 5-bromo-2-methyl-2,3-dihydro-1H-indene (commonly referred to as 5-bromo-2-methylindane). Designed for research scientists and synthetic chemists, this whitepaper details the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and field-validated experimental protocols for its preparation.

Molecular Identity & Physicochemical Profiling

Accurate molecular characterization is the foundational step in any synthetic or analytical workflow. 5-Bromo-2-methyl-2,3-dihydro-1H-indene is a brominated derivative of the indane bicyclic system, characterized by a fused benzene and cyclopentane ring with a methyl substitution at the C2 position.

The quantitative data and chemical identifiers for this compound are summarized in the table below for rapid reference[1],[2]:

PropertyValue
IUPAC Name 5-bromo-2-methyl-2,3-dihydro-1H-indene
Common Name 5-bromo-2-methylindane
CAS Registry Number 88632-84-2
Molecular Formula C10H11Br
Molecular Weight 211.10 g/mol
Exact Mass 211.0983 g/mol
Structural Class Halogenated Bicyclic Hydrocarbon

Mechanistic Rationale for Synthesis

The synthesis of 5-bromo-2-methylindane relies heavily on the innate electronic and steric properties of the indane core.

Regioselectivity via Symmetry and Sterics: When performing an electrophilic aromatic substitution (EAS) on 2-methylindane, the regiochemical outcome is dictated by the fused cyclopentane ring. The alkyl chains of the five-membered ring act as electron-donating groups, activating the aromatic system. Crucially, the indane core possesses an internal plane of symmetry that bisects the C2 position and the C5-C6 bond. Consequently, the C5 and C6 positions are chemically equivalent.

Electrophilic attack at the C4 or C7 positions is highly disfavored due to the significant steric hindrance imposed by the adjacent aliphatic ring. Therefore, direct bromination is kinetically and thermodynamically driven to the C5/C6 positions, ensuring a highly regioselective transformation without the need for complex directing groups.

Validated Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems. Two distinct pathways can be utilized depending on the available starting materials and the required purity profile.

SynthesisWorkflow N1 2-Methylindane N2 Electrophilic Aromatic Bromination (Br2/Fe) N1->N2 Pathway A N6 Purification (Chromatography) N2->N6 N3 5-Bromo-2-methylindane (Target) N4 5-Bromo-2-methylindan-1-one N5 Clemmensen Reduction (Zn/Hg, HCl) N4->N5 Pathway B N5->N6 N6->N3 Final Yield

Figure 1: Synthetic pathways for 5-bromo-2-methylindane via direct bromination or reduction.

Pathway A: Direct Electrophilic Aromatic Bromination

Objective: Regioselective bromination of 2-methylindane at the C5 position. Causality: The use of a Lewis acid catalyst polarizes the Br-Br bond to generate the highly reactive Br⁺ electrophile, while cryogenic conditions suppress unwanted radical-mediated benzylic bromination.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-methylindane in anhydrous dichloromethane (DCM) under a continuous inert argon atmosphere.

  • Catalysis: Add 0.05 equivalents of iron powder (Fe) or iron(III) bromide (FeBr₃).

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of elemental bromine (Br₂) dissolved in DCM over a period of 30 minutes.

  • Reaction & Monitoring: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Self-Validation Step: Monitor the reaction progression via GC-MS to confirm the complete consumption of the starting material and to halt the reaction before dibromination occurs.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the red/brown color of residual bromine dissipates.

  • Workup & Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography (using hexanes as the eluent) to isolate the pure target compound.

Pathway B: Clemmensen Reduction of 5-Bromo-2-methylindan-1-one

Objective: Deoxygenation of the benzylic ketone to yield the target indane. Causality: When absolute avoidance of regioisomeric trace impurities is mandated, starting from a pre-functionalized ketone is advantageous. The Clemmensen reduction utilizes amalgamated zinc in highly acidic conditions to facilitate a single-electron transfer (SET) mechanism, efficiently reducing the carbonyl group to a methylene group without cleaving the robust aryl bromide bond[3].

Step-by-Step Methodology:

  • Amalgam Preparation: Prepare freshly amalgamated zinc by treating zinc dust with an aqueous solution of mercury(II) chloride (HgCl₂) for 10 minutes. Decant the liquid and wash the amalgam with distilled water.

  • Reaction Setup: To the freshly prepared amalgamated zinc, add concentrated hydrochloric acid (HCl) and 1.0 equivalent of 5-bromo-2-methylindan-1-one.

  • Reflux: Heat the biphasic mixture to reflux (approx. 100 °C) for 12–18 hours. Self-Validation Step: Periodically add fresh concentrated HCl (every 4 hours) to maintain the highly acidic environment necessary to drive the proton-coupled electron transfer[3].

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove heavy metal residues. Extract the aqueous filtrate with diethyl ether.

  • Purification: Wash the combined organic extracts with saturated NaHCO₃ to neutralize any residual acid, dry over MgSO₄, and concentrate. Distill the residue under a high vacuum to afford pure 5-bromo-2-methylindane.

Downstream Applications in Drug Development

5-Bromo-2-methylindane is highly valued in the pharmaceutical industry as a versatile chemical building block[4]. Its structural features offer specific advantages in rational drug design:

  • Cross-Coupling Platform: The aryl bromide functionality serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions. It is frequently utilized in Suzuki-Miyaura couplings to form rigid biaryl systems, or in Buchwald-Hartwig aminations to introduce complex nitrogen-containing pharmacophores.

  • Conformational Restriction: The 2-methylindane moiety provides critical conformational restriction. By locking the rotational degrees of freedom, the bicyclic system can significantly enhance the binding affinity of a drug candidate to its target receptor, minimizing the entropic penalty upon binding.

  • Optimized Lipophilicity: The hydrocarbon framework contributes to the overall lipophilicity (LogP) of the molecule. This is a vital parameter for optimizing blood-brain barrier (BBB) penetration, making this scaffold particularly useful in the development of Central Nervous System (CNS) therapeutics.

References

  • BLD Pharm. "6134-54-9 | 5-Bromo-2,3-dihydro-1H-indene".
  • 10X CHEM. "88632-84-2 | 5-bromo-2-methyl-2,3-dihydro-1H-indene".
  • Canadian Science Publishing. "Substituent effects on the rate of carbene formation in the pyrolysis of indenyl diazo compounds".
  • EvitaChem. "4-(2-Methylbutan-2-ylamino)-2-methylsulfonylpyrimidine-5-carbonitrile (EVT-14011147)".

Sources

Decoding the Signature of a Key Synthetic Intermediate: A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel and intermediate compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing a detailed atomic-level view of molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-bromo-2-methyl-2,3-dihydro-1H-indene, a substituted indane derivative with potential applications as a building block in the synthesis of more complex molecules. Due to the absence of a publicly available experimental spectrum for this specific compound, this document, grounded in the principles of physical organic chemistry, presents a detailed prediction and interpretation of its NMR data. This predictive analysis is based on established substituent effects on the foundational 2,3-dihydro-1H-indene (indan) scaffold, providing a reliable reference for researchers encountering this or structurally related molecules.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 5-bromo-2-methyl-2,3-dihydro-1H-indene is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of 5-bromo-2-methyl-2,3-dihydro-1H-indene.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-bromo-2-methyl-2,3-dihydro-1H-indene is derived from the known spectrum of 2,3-dihydro-1H-indene, with adjustments made for the electronic effects of the bromine and methyl substituents. The data is presented for a spectrum recorded in CDCl₃.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H4~7.30d~1.81HOrtho to the bromine atom, expected to be a doublet due to meta-coupling with H6.[1]
H6~7.15ddJ = 8.0, 1.81HOrtho to H7 and meta to H4, appearing as a doublet of doublets.
H7~7.05dJ = 8.01HOrtho to H6, expected to be a doublet.
H1~2.85-3.00m-2HBenzylic protons, likely appearing as a complex multiplet due to coupling with H2 and H3.
H3~2.85-3.00m-2HBenzylic protons, likely appearing as a complex multiplet due to coupling with H1 and H2.
H2~2.50m-1HMethine proton, coupled to H1, H3, and the methyl protons, resulting in a multiplet.
-CH₃~1.10d~7.03HMethyl protons coupled to the H2 methine proton, appearing as a doublet.
Expert Analysis of the ¹H NMR Spectrum
  • Aromatic Region (7.0-7.5 ppm): The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. Its primary effect on the proton chemical shifts is deshielding of the ortho protons (H4 and H6).[1] The para proton (H7) is least affected. The expected splitting pattern is a doublet for H4 (meta-coupling to H6), a doublet of doublets for H6 (ortho-coupling to H7 and meta-coupling to H4), and a doublet for H7 (ortho-coupling to H6).

  • Aliphatic Region (1.0-3.5 ppm): The benzylic protons at C1 and C3 are expected to be in a similar chemical environment and will likely overlap, appearing as a complex multiplet due to coupling with each other and the methine proton at C2. The methine proton at C2 will be shifted downfield due to the alpha-methyl group and will appear as a multiplet due to coupling with the four adjacent methylene protons and the three methyl protons. The methyl group at C2 will appear as a doublet due to coupling with the single proton at C2.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the known values for 2,3-dihydro-1H-indene, with substituent chemical shift (SCS) effects for the bromo and methyl groups applied.[2][3]

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Prediction
C1~32.5CH₂Based on the chemical shift of C1 in indan (~32 ppm).[3]
C2~33.0CHAlpha-effect of the methyl group causes a downfield shift from the ~25 ppm of indan.
C3~39.5CH₂Beta-effect of the methyl group causes a downfield shift from the ~32 ppm of indan.
C3a~143.0QuaternaryBased on the chemical shift of C3a in indan (~144 ppm), with a slight upfield shift due to the para-bromine.
C4~129.5CHOrtho to the bromine, expected to be slightly downfield from the ~124 ppm of indan.[2]
C5~120.0QuaternaryIpso-carbon attached to bromine, shifted upfield due to the "heavy atom effect".[4]
C6~128.0CHMeta to the bromine, with a slight downfield shift from the ~126 ppm of indan.[2]
C7~125.0CHPara to the bromine, with a minor shift from the ~124 ppm of indan.
C7a~145.5QuaternaryBased on the chemical shift of C7a in indan (~144 ppm), with a slight downfield shift due to the meta-bromine.
-CH₃~19.0CH₃Typical chemical shift for a methyl group on a five-membered aliphatic ring.
Expert Analysis of the ¹³C NMR Spectrum
  • Aromatic Region (120-150 ppm): The most significant effect of the bromine substituent is on the ipso-carbon (C5), which is shifted upfield to around 120.0 ppm. This is a well-documented phenomenon known as the "heavy atom effect".[4] The other aromatic carbons experience more moderate shifts. The ortho-carbon (C4) and meta-carbon (C6) are slightly deshielded, while the para-carbon (C7) shows a minimal shift. The quaternary carbons of the indan skeleton (C3a and C7a) are also influenced by the bromine substituent.

  • Aliphatic Region (15-45 ppm): The introduction of a methyl group at the C2 position significantly alters the chemical shifts of the aliphatic carbons compared to the parent indan. The C2 carbon itself experiences a substantial downfield shift (alpha-effect). The adjacent C1 and C3 carbons are also shifted downfield (beta-effect). The methyl carbon itself is expected to resonate in the typical aliphatic region around 19.0 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds such as 5-bromo-2-methyl-2,3-dihydro-1H-indene, a standardized experimental protocol is essential.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim magnetic field for homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., spectral width, pulse angle) acq2->acq3 acq4 Acquire ¹H and ¹³C spectra acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (¹H) and peak picking proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-bromo-2-methyl-2,3-dihydro-1H-indene.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[5]

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: 0-12 ppm.

    • Pulse Angle: 90°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: 0-220 ppm.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Decoupling: Broadband proton decoupling should be applied to simplify the spectrum to singlets for each carbon.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Identify the chemical shift of each peak in both spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-bromo-2-methyl-2,3-dihydro-1H-indene. By leveraging the known spectral data of the parent indan structure and applying established substituent chemical shift effects, a reliable and detailed interpretation has been constructed. The presented data tables, expert analysis, and standardized experimental protocol offer a valuable resource for researchers in organic synthesis and medicinal chemistry. This work underscores the power of predictive NMR spectroscopy in the structural elucidation of novel compounds and serves as a robust reference for the characterization of this and related molecular frameworks.

References

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Tormena, C. F., Ducati, L. C., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(29), 19567-19575. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 219-226.
  • PubChem. (n.d.). 1H-Indene, 2,3-dihydro-4-propyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-DIHYDRO-1H-INDENO-[5,4-A]-ANTHRACENE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Dihydro-2-methyl-5-ethyl-1H-indene-2-methanol - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Synthesis and Functionalization of 5-Bromo-2-methyl-2,3-dihydro-1H-indene Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In contemporary medicinal chemistry and advanced materials science, the 2,3-dihydro-1H-indene (indane) scaffold is recognized as a highly privileged structure. Specifically, 5-bromo-2-methyl-2,3-dihydro-1H-indene (CAS 88632-84-2)[1] serves as a critical bifunctional building block. The incorporation of a methyl group at the C2 position introduces a stereocenter that can be leveraged to lock molecular conformations and modulate lipophilicity (LogP). Concurrently, the bromine atom at the C5 position acts as an orthogonal synthetic handle, enabling late-stage diversification via palladium- or copper-catalyzed cross-coupling reactions.

This whitepaper provides an authoritative, self-validating framework for the de novo synthesis of 5-bromo-2-methylindane derivatives, focusing on mechanistic causality, chemoselective reduction strategies, and downstream functionalization.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of 5-bromo-2-methylindane requires precise regiocontrol. Direct bromination of 2-methylindane often yields an inseparable mixture of 4-bromo and 5-bromo regioisomers due to the similar electron-donating effects of the alkyl ring framework. Therefore, a bottom-up construction starting from a pre-brominated aromatic precursor is the most reliable approach.

The optimal retrosynthetic disconnection breaks the indane ring at the C1-C7a bond, leading back to 3-(4-bromophenyl)-2-methylpropanoic acid. This precursor undergoes an intramolecular Friedel-Crafts acylation to form 5-bromo-2-methyl-1-indanone (CAS 104107-22-4)[2], which is subsequently reduced to the target indane.

Synthesis A 4-Bromobenzaldehyde + Propionic Anhydride B 3-(4-Bromophenyl)-2-methylacrylic acid A->B Perkin Condensation C 3-(4-Bromophenyl)-2-methylpropanoic acid B->C Selective Reduction D 5-Bromo-2-methyl-1-indanone (CAS 104107-22-4) C->D Friedel-Crafts Acylation E 5-Bromo-2-methyl-2,3-dihydro-1H-indene (CAS 88632-84-2) D->E Ionic Hydrogenation

Fig 1: Retrosynthetic and forward mechanistic pathway for 5-bromo-2-methylindane synthesis.

Chemoselective Reduction Strategies: A Comparative Analysis

The most critical step in this workflow is the reduction of 5-bromo-2-methyl-1-indanone to the corresponding indane. The presence of the aryl bromide presents a significant chemoselectivity challenge. Standard catalytic hydrogenation (e.g.,


 over 

) frequently results in hydrodehalogenation, cleaving the vital C-Br bond.

To bypass this, Ionic Hydrogenation utilizing triethylsilane (


) and trifluoroacetic acid (TFA) is the superior choice[3]. This method operates via a carbocation intermediate rather than a metal-surface oxidative addition, leaving the aryl halide completely intact.
Table 1: Comparative Analysis of Indanone Reduction Strategies
Reduction MethodologyReagents & ConditionsChemoselectivity (C-Br Retention)ScalabilityMechanistic Drawbacks
Catalytic Hydrogenation

(gas),

, EtOH
Poor (< 20%)HighRapid hydrodehalogenation of the aryl bromide.
Clemmensen Reduction

, conc.

, Reflux
Moderate (~70%)ModerateHigh toxicity (Mercury); harsh acidic conditions cause polymerization.
Wolff-Kishner Reduction

,

, Ethylene Glycol, 200 °C
Good (~85%)LowExtreme heat and gas evolution pose severe safety risks at scale.
Ionic Hydrogenation

,

, 50 °C
Excellent (> 98%)HighGenerates inert siloxane byproducts; highly scalable and mild[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to build self-validating feedback loops into every protocol. The following methodologies include specific In-Process Controls (IPCs) to ensure absolute structural integrity.

Protocol A: Friedel-Crafts Synthesis of 5-Bromo-2-methyl-1-indanone

Causality Check: The bromine atom deactivates the aromatic ring toward electrophilic aromatic substitution. Therefore, milder cyclization agents like Polyphosphoric Acid (PPA) often yield incomplete reactions. Converting the acid to an acid chloride and utilizing a strong Lewis acid (


) ensures quantitative cyclization[2].
  • Acid Chloride Generation: Dissolve 3-(4-bromophenyl)-2-methylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add thionyl chloride (

    
    , 1.5 equiv) and 2 drops of anhydrous DMF (catalyst). Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    
    .
  • Cyclization: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under

    
    . Add anhydrous Aluminum Chloride (
    
    
    
    , 1.2 equiv) portion-wise. Stir at room temperature for 4 hours.
  • Quench & Workup: Pour the dark mixture over crushed ice and 1M

    
    . Extract with DCM, wash the organic layer with saturated 
    
    
    
    and brine, dry over
    
    
    , and concentrate.
  • Validation (IPC): Analyze the crude solid via FT-IR and GC-MS. Validation criteria: Disappearance of the broad carboxylic acid OH stretch (~3000

    
    ) and appearance of a sharp conjugated ketone carbonyl stretch (~1705 
    
    
    
    ). GC-MS must show a molecular ion doublet at m/z 224/226 (1:1 ratio, indicative of one bromine atom).
Protocol B: Ionic Hydrogenation to 5-Bromo-2-methyl-2,3-dihydro-1H-indene

Causality Check: TFA protonates the ketone, making it highly electrophilic.


 delivers a hydride to form a benzylic alcohol. In the strongly acidic medium, the alcohol is protonated and eliminates water to form a benzylic carbocation, which immediately receives a second hydride from 

to yield the target indane[3].
  • Reaction Assembly: In a round-bottom flask, dissolve 5-bromo-2-methyl-1-indanone (1.0 equiv) in neat Trifluoroacetic Acid (TFA, 10 mL/g of substrate).

  • Silane Addition: Slowly add Triethylsilane (

    
    , 3.0 equiv) dropwise at room temperature. Heat the mixture to 50 °C and stir for 16 hours.
    
  • In-Process Control (IPC) via GC-MS: This is the critical validation step. Sample 50

    
     of the reaction, quench in 
    
    
    
    , and extract with ethyl acetate. GC-MS must show the complete disappearance of the ketone (m/z 224/226) and the transient benzylic alcohol (m/z 226/228). The reaction is complete only when the sole product is the indane doublet at m/z 210/212. If the alcohol persists, add 0.5 equiv of
    
    
    and continue heating.
  • Isolation: Concentrate the mixture under reduced pressure to recover TFA. Partition the residue between ethyl acetate and saturated

    
    . Wash with brine, dry over 
    
    
    
    , and purify via vacuum distillation or silica gel chromatography (Hexanes) to yield 5-bromo-2-methyl-2,3-dihydro-1H-indene as a colorless oil[1].

Downstream Applications: Activating the 5-Bromo Handle

Once the 5-bromo-2-methylindane core is secured, it serves as a highly reactive electrophile for palladium-catalyzed cross-coupling. This allows researchers to rapidly generate libraries of 5-aryl, 5-heteroaryl, or 5-amino indane derivatives, which are highly sought after in the development of monoamine oxidase inhibitors and melatonin receptor agonists[4].

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Indane Substrate TM Transmetalation OA->TM + Aryl-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 5-Aryl-2-methylindane RE->Prod Product Release SM 5-Bromo-2-methylindane SM->OA

Fig 2: Catalytic cycle for Suzuki-Miyaura functionalization of the 5-bromoindane scaffold.

For a standard Suzuki-Miyaura coupling, the indane is reacted with an arylboronic acid using


 (5 mol%) and 

in a 1,4-dioxane/water mixture at 90 °C. The electron-rich nature of the alkyl-substituted indane ring slightly slows the oxidative addition step compared to electron-deficient aryl bromides; therefore, utilizing electron-rich phosphine ligands (e.g., XPhos or SPhos) can significantly accelerate the reaction kinetics and improve overall yields.

References

  • ChemBK. "5-bromo-2-methyl-1-indanone - Preparation Method and Safety Information." ChemBK Database. Available at:[Link][2]

  • ResearchGate. "Recent Advances in the Applications of Triethylsilane in Organic Synthesis." ResearchGate Publications. Available at:[Link][3]

Sources

Methodological & Application

Application Note: 5-Bromo-2-methyl-2,3-dihydro-1H-indene as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical agents relies heavily on the selection of robust, versatile, and biologically relevant core structures. 5-Bromo-2-methyl-2,3-dihydro-1H-indene (CAS 88632-84-2) represents a highly strategic building block that merges the conformational rigidity of the "privileged" indane scaffold with dual sites for orthogonal functionalization. This technical guide explores the physicochemical rationale behind its use, provides field-validated synthetic protocols for its elaboration, and outlines quality control mechanisms for drug discovery workflows.

The Indane Scaffold: A Privileged Structure in Drug Discovery

The 2,3-dihydro-1H-indene (indane) core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. In medicinal chemistry, it is classified as a "privileged scaffold" due to its frequent appearance in diverse, biologically active natural products and FDA-approved drugs[1].

Causality in Drug Design: The primary advantage of the indane core lies in its conformational restriction . By locking attached pharmacophores into a rigid spatial arrangement, the scaffold significantly reduces the entropic penalty incurred during target binding. This rigidification often translates to enhanced binding affinity and target selectivity. Furthermore, recent oncology research has demonstrated that novel hybridized indane scaffolds exhibit potent cytotoxic activity against multiple human cancer cell lines, including HER2+ breast cancer (SKBR3) and non-small cell lung cancer (A549), by inducing S-phase cell cycle arrest[2].

Physicochemical & Structural Profiling

The specific substitution pattern of 5-bromo-2-methyl-2,3-dihydro-1H-indene is not arbitrary; it is engineered for maximum synthetic utility and pharmacokinetic tuning[3].

Table 1: Structural Properties and Strategic Rationale
PropertyValueScientific Rationale & Pharmaceutical Implication
Chemical Name 5-Bromo-2-methyl-2,3-dihydro-1H-indeneStandard IUPAC nomenclature for structural identification.
CAS Number 88632-84-2Unique identifier for procurement and database querying.
Molecular Weight 211.10 g/mol Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5.
C5-Bromine Electrophilic HandleThe aryl bromide serves as a highly reactive site for transition-metal-catalyzed cross-coupling (C-C, C-N, C-O bond formation).
C2-Methyl Aliphatic StereocenterIntroduces a chiral center to probe the spatial requirements of target binding pockets. The steric bulk also blocks metabolic oxidation at the C2 position, improving in vivo half-life.

Strategic Synthetic Workflows

To leverage this building block, researchers must employ robust functionalization strategies. Below are two self-validating protocols for elaborating the C5 position.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed to construct extended biaryl systems, a common motif in kinase inhibitors and nuclear receptor ligands.

Reagents & Conditions:

  • Substrate: 5-Bromo-2-methyl-2,3-dihydro-1H-indene (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • Temperature: 90 °C for 4–8 hours under N₂ atmosphere.

Expertise & Causality (Why these conditions?):

  • Solvent System: 1,4-Dioxane provides a high boiling point and excellent solubility for the organic substrates. The addition of water is strictly necessary; it dissolves the inorganic base (K₂CO₃) and facilitates the formation of a reactive palladium-hydroxo complex. This complex undergoes transmetallation with the boronic acid significantly faster than the corresponding palladium-halide complex.

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, which is often the bottleneck when coupling sterically hindered or electron-rich scaffolds.

Self-Validating QC Step: Monitor the reaction via LC-MS. The starting material will display a distinct 1:1 isotopic doublet at m/z ~210/212 due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The successful formation of the product is confirmed by the complete disappearance of this isotopic signature and the emergence of the new[M+H]⁺ mass peak.

Protocol B: Buchwald-Hartwig Amination

This methodology is utilized to form C-N bonds, critical for synthesizing CNS-active compounds where basic amines are required for target engagement.

Reagents & Conditions:

  • Substrate: 5-Bromo-2-methyl-2,3-dihydro-1H-indene (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene

  • Temperature: 100 °C for 6–12 hours under N₂ atmosphere.

Expertise & Causality (Why these conditions?):

  • Ligand Selection: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk stabilizes the highly reactive monomeric Pd(0) active species, preventing the catalyst from aggregating into inactive "palladium black." It is specifically tailored to facilitate the amination of unactivated aryl bromides.

  • Base Selection: NaOtBu is a strong, non-nucleophilic base. It is required to deprotonate the amine after it coordinates to the Pd(II) center, driving the catalytic cycle forward without competitively attacking the starting material.

Mechanistic & Workflow Visualization

The following diagrams illustrate the logical progression of utilizing 5-bromo-2-methylindane, from the molecular catalytic cycle to the macro-level drug discovery pipeline.

CrossCoupling SM 5-Bromo-2-methylindane (Electrophile) Cat Pd Catalyst + Base (Activation) SM->Cat Reagents Boronic Acid / Amine (Nucleophile) Reagents->Cat OA Oxidative Addition [Pd(II) Complex] Cat->OA Insertion TM_RE Transmetallation & Reductive Elimination OA->TM_RE Ligand Exchange TM_RE->Cat Pd(0) Regeneration Prod Functionalized Indane (Lead Scaffold) TM_RE->Prod C-C/C-N Bond Formation

Figure 1: Mechanistic workflow of Palladium-catalyzed functionalization of 5-bromo-2-methylindane.

DrugDiscovery Scaffold Scaffold Selection (Indane Core) Synthesis Library Synthesis (C5 Diversification) Scaffold->Synthesis Chemical Space Expansion HTS High-Throughput Screening (In Vitro Assays) Synthesis->HTS Bioactivity Profiling Optimization Hit-to-Lead Optimization (C2 Stereocenter Tuning) HTS->Optimization SAR Analysis Candidate Preclinical Candidate (In Vivo Validation) Optimization->Candidate PK/PD & Tox Profiling

Figure 2: Drug discovery pipeline utilizing the indane scaffold from selection to preclinical stage.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized indane derivatives, rigorous structural elucidation must be performed:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The successful substitution at C5 will alter the electronic environment of the aromatic protons. The starting material exhibits a characteristic ABX spin system for the aromatic protons (C4, C6, C7). Upon cross-coupling, these signals will shift upfield or downfield depending on the electronic nature of the new substituent. The C2-methyl group should consistently appear as a distinct doublet around

    
     1.1–1.3 ppm.
    
  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The C5 carbon signal will undergo a significant shift. In the brominated starting material, the C-Br carbon typically resonates around 120 ppm. Upon arylation or amination, this signal will shift downfield (typically >135 ppm), confirming the formation of the new bond.

References

2.[2] Title: Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity Source: PubMed (European Journal of Pharmaceutical Sciences) URL: [Link]

Sources

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-2-methyl-2,3-dihydro-1H-indene via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Validated Protocols

Executive Summary & Rationale

In modern drug discovery, the incorporation of rigid, lipophilic frameworks is a proven strategy to enhance the metabolic stability and membrane permeability of active pharmaceutical ingredients (APIs). 5-Bromo-2-methyl-2,3-dihydro-1H-indene (CAS: 88632-84-2)[1] represents a highly privileged pharmacophore. The indane core restricts conformational flexibility, thereby reducing the entropic penalty upon target binding, while the C2-methyl group provides a tunable lipophilic vector.

The strategic value of this building block lies in its C5-bromine atom. As an aryl bromide, it serves as an orthogonal, highly reactive handle for Palladium-catalyzed cross-coupling reactions. By leveraging this reactivity, researchers can rapidly synthesize diverse libraries of novel C-linked and N-linked indanyl-heterocycles. This application note details the causality-driven optimization and self-validating protocols for two foundational transformations: the Buchwald-Hartwig Amination (C-N bond formation) and the Suzuki-Miyaura Coupling (C-C bond formation).

Physicochemical Profiling & Reactivity Causality

To design a self-validating synthetic system, one must understand the electronic and steric environment of the starting material:

  • Steric Environment: The bromine atom at the C5 position is relatively unhindered. The C2-methyl group is distal to the reaction center, meaning ortho-steric clashes during the oxidative addition of the Palladium catalyst are negligible.

  • Electronic Environment: The indane ring is weakly electron-donating due to the alkyl backbone. While this slightly reduces the rate of oxidative addition compared to electron-deficient aryl halides, it significantly accelerates the reductive elimination step.

Catalyst & Ligand Selection Logic
  • For C-N Formation[2]: We utilize

    
     paired with XPhos  (a bulky, electron-rich biaryl phosphine). The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk forces the spatial proximity of the amine and aryl groups on the Pd center, driving rapid reductive elimination and suppressing unwanted 
    
    
    
    -hydride elimination.
  • For C-C Formation[3]: We employ

    
    . The bidentate dppf ligand enforces a cis-geometry on the intermediate Palladium complex, which is a strict geometric prerequisite for the final reductive elimination step that forms the new C-C bond.
    

Strategic Workflows & Visualization

The functionalization of 5-bromo-2-methyl-2,3-dihydro-1H-indene diverges into two primary pathways depending on the desired heterocyclic linkage.

SyntheticPathways SM 5-Bromo-2-methyl- 2,3-dihydro-1H-indene (Starting Material) BHA Buchwald-Hartwig Amination (Pd-Catalyzed C-N) SM->BHA Amine, NaOtBu Pd2(dba)3, XPhos Toluene, 100°C SMC Suzuki-Miyaura Coupling (Pd-Catalyzed C-C) SM->SMC Het-B(OH)2, K2CO3 Pd(dppf)Cl2 Dioxane/H2O, 90°C Prod1 N-Linked Indanyl Heterocycles (e.g., Piperazines) BHA->Prod1 Prod2 C-Linked Indanyl Heterocycles (e.g., Pyridines) SMC->Prod2

Figure 1: Divergent Pd-catalyzed cross-coupling pathways for 5-bromo-2-methylindane functionalization.

Quantitative Data & Optimization

The following tables summarize the empirical data driving our protocol parameters. Yields were determined via HPLC analysis against an internal standard.

Table 1: Optimization of Buchwald-Hartwig Amination (C-N)

Reaction: 5-bromo-2-methylindane + N-Boc-piperazine (1.2 eq)

Catalyst (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Causality / Observation
ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(5%)
BINAP (10%)

Toluene10042%Sluggish reductive elimination;

-hydride elimination observed.

(2%)
XPhos (4%) NaOtBu Toluene 100 94% Optimal. Bulky ligand prevents catalyst deactivation.

(2%)
RuPhos (4%)NaOtBuDioxane10081%Good yield, but slower conversion than XPhos.
Table 2: Optimization of Suzuki-Miyaura Coupling (C-C)

Reaction: 5-bromo-2-methylindane + 3-Pyridylboronic acid (1.5 eq)

Catalyst (mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation

(5%)

Toluene10055%Poor solubility of boronic acid limits transmetalation.

(5%)

Dioxane9068%Anhydrous conditions lead to slow boronate activation.

(3%)

Dioxane /

(4:1)
90 91% Optimal. Water dissolves base, forming a reactive interface[4].

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in visual cues (color changes, phase separations) allow the scientist to verify the reaction's integrity in real-time.

Protocol A: Synthesis of N-Linked Heterocycles via Buchwald-Hartwig Amination

Reference Standard: Synthesis of 1-(2-methyl-2,3-dihydro-1H-inden-5-yl)piperazine

1. Setup & Degassing (Critical Step):

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methyl-2,3-dihydro-1H-indene (1.0 mmol, 211 mg), N-Boc-piperazine (1.2 mmol, 223 mg),

    
     (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.0 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).
    
  • Causality: NaOtBu is highly hygroscopic. Weigh rapidly in ambient air or use a glovebox to prevent quenching of the active Pd(0) species.

  • Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3x).

  • Add anhydrous, degassed Toluene (5.0 mL) via syringe. The solution will initially appear dark purple/red (characteristic of the

    
     complex).
    

2. Reaction Execution:

  • Replace the septum with a Teflon screw cap under positive Argon flow.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation: Within 30 minutes, the solution should transition to a clear, dark amber/brown color, indicating the formation of the active L-Pd(0) monomer and successful oxidative addition[2].

3. Workup & Purification:

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove Palladium black and inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The Boc-protected intermediate can subsequently be deprotected using 4M HCl in Dioxane to yield the free piperazine.

Protocol B: Synthesis of C-Linked Heterocycles via Suzuki-Miyaura Coupling

Reference Standard: Synthesis of 5-(pyridin-3-yl)-2-methyl-2,3-dihydro-1H-indene

1. Setup & Degassing:

  • To a round-bottom flask, add 5-bromo-2-methyl-2,3-dihydro-1H-indene (1.0 mmol, 211 mg), 3-pyridylboronic acid (1.5 mmol, 184 mg),

    
     (0.03 mmol, 24.5 mg), and potassium carbonate (2.0 mmol, 276 mg).
    
  • Add a solvent mixture of 1,4-Dioxane and HPLC-grade

    
     (4:1 v/v, 10 mL total).
    
  • Causality: The aqueous biphasic system is strictly required. Water dissolves the

    
    , generating hydroxide/carbonate ions that coordinate to the boronic acid, forming a nucleophilic boronate complex essential for the transmetalation step[3],[4].
    
  • Sparge the biphasic mixture with Argon gas for 15 minutes using a submerged needle.

2. Reaction Execution:

  • Attach a reflux condenser and heat the vigorously stirring mixture to 90 °C for 8 hours under an Argon atmosphere.

  • Self-Validation: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (Dioxane) and aqueous phases.

3. Workup & Purification:

  • Cool to room temperature. Transfer to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (20 mL) to remove residual Dioxane. Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5) to isolate the pure heteroaryl-indane derivative.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. URL:[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. URL: [Link]

  • Sharma, S. V., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. URL:[Link]

Sources

Introduction: The Significance of Purifying 5-bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification of 5-bromo-2-methyl-2,3-dihydro-1H-indene

5-bromo-2-methyl-2,3-dihydro-1H-indene is a key building block in organic synthesis. Its structural motif is found in various biologically active molecules and advanced materials. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of molecular diversity.[1] Given its role as a precursor, the purity of 5-bromo-2-methyl-2,3-dihydro-1H-indene is paramount to the success of subsequent synthetic steps, directly impacting reaction yields, impurity profiles, and the biological activity of the final compounds.

This application note details a robust method for the purification of 5-bromo-2-methyl-2,3-dihydro-1H-indene from a crude reaction mixture using silica gel column chromatography. The principles and techniques described herein are grounded in established chromatographic theory and are widely applicable to the purification of related small molecules.

Principle of the Method: Normal-Phase Column Chromatography

The purification strategy is based on normal-phase column chromatography, a powerful technique for separating compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[2] In this case, silica gel, a porous form of silicon dioxide (SiO₂), serves as the polar stationary phase.[3] A non-polar mobile phase, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate, is used to elute the compounds from the column.

Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute more quickly. By carefully selecting the mobile phase composition, a high degree of separation between the target compound and any impurities can be achieved.

Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[3][4] TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for the separation.

Objective of TLC Analysis

The primary goal of the TLC analysis is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4.[3][4] This Rf range typically ensures good separation on a column, as it allows for sufficient resolution between the compound of interest and potential impurities.

TLC_Analysis_Workflow cluster_0 TLC Plate Preparation cluster_1 Solvent System Scouting cluster_2 Analysis and Optimization TLC_Spotting Spot Crude Mixture, Co-spot, and Starting Material on TLC Plate Solvent_Systems Prepare Eluent Mixtures (e.g., Hexane:Ethyl Acetate Ratios) Develop_TLC Develop TLC Plates in Different Eluent Systems Solvent_Systems->Develop_TLC Visualize_Spots Visualize Spots under UV Light Develop_TLC->Visualize_Spots Calculate_Rf Calculate Rf Values for All Spots Visualize_Spots->Calculate_Rf Optimize_System Optimize Solvent Ratio to Achieve Target Rf (0.2-0.4) for the Product Calculate_Rf->Optimize_System

Step-by-Step TLC Protocol
  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of the TLC plate. It is also good practice to spot the starting material (if available) and a co-spot (crude mixture and starting material in the same spot) for comparison.

  • Development: Place the spotted TLC plate in a developing chamber containing a small amount of the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Recommended Starting Solvent Systems

For a compound like 5-bromo-2-methyl-2,3-dihydro-1H-indene, which is expected to be relatively non-polar, a mixture of hexane and ethyl acetate is a good starting point.[3][5]

Solvent System (Hexane:Ethyl Acetate)Expected Rf of ProductObservation and Next Step
98:2~0.1The compound is too retained. Increase the polarity of the mobile phase.
95:5 ~0.3 This is likely a good starting point for the column.
90:10~0.5The compound moves too quickly. Decrease the polarity of the mobile phase.
80:20>0.7The compound will likely elute with the solvent front. Decrease the polarity.

Note: The values in the table are illustrative and should be confirmed experimentally.

Detailed Protocol for Column Chromatography Purification

Once an optimal solvent system has been determined via TLC, you can proceed with the preparative column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (optimized from TLC, e.g., 95:5 Hexane:Ethyl Acetate)

  • Crude 5-bromo-2-methyl-2,3-dihydro-1H-indene

  • Collection tubes or flasks

  • Rotary evaporator

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution and Collection cluster_analysis Analysis and Isolation Pack_Column Pack column with silica gel slurry (wet packing) Load_Sample Load crude sample onto the column Pack_Column->Load_Sample Elute Elute with the chosen mobile phase Load_Sample->Elute Collect_Fractions Collect fractions sequentially Elute->Collect_Fractions Monitor_Fractions Monitor fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Pure Combine pure fractions Monitor_Fractions->Combine_Pure Evaporate_Solvent Remove solvent via rotary evaporation Combine_Pure->Evaporate_Solvent Final_Product Obtain purified 5-bromo-2-methyl-2,3-dihydro-1H-indene Evaporate_Solvent->Final_Product

Step-by-Step Procedure
  • Column Preparation (Wet Packing Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand (about 1 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 30-50 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [3]

  • Sample Loading:

    • Dissolve the crude 5-bromo-2-methyl-2,3-dihydro-1H-indene in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the stationary phase.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin to collect fractions in numbered test tubes or flasks. The size of the fractions will depend on the size of the column.

    • Maintain a constant flow of eluent through the column. Gentle pressure can be applied to the top of the column to speed up the process (flash chromatography).

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions by TLC to determine which fractions contain the pure product.

    • Spot a small amount from several consecutive fractions on a TLC plate, along with the crude mixture as a reference.

    • Develop the TLC plate and visualize the spots under UV light.

  • Isolation of the Purified Compound:

    • Based on the TLC analysis, combine the fractions that contain only the pure 5-bromo-2-methyl-2,3-dihydro-1H-indene.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • The purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting Common Issues

IssuePotential CauseSolution
Poor Separation The solvent system is not optimal.Re-evaluate the solvent system using TLC. A shallower gradient or a different solvent system might be needed.[6]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of silica to crude sample.[3]
Cracked or Channeled Column The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles. Wet packing is generally preferred.
Compound is not Eluting The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, move from 95:5 to 90:10 hexane:ethyl acetate.[4]

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of 5-bromo-2-methyl-2,3-dihydro-1H-indene using silica gel column chromatography. By following the principles of TLC for solvent system optimization and employing proper column packing and elution techniques, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and materials science.

References

  • Benchchem. A Comparative Guide to Alternative Brominating Agents for Indene.
  • ChemBK. 5-bromo-2-methyl-2,3-dihydroinden-1-one.
  • Benchchem. Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography.
  • PubChem. 5-bromo-1-methylene-2,3-dihydro-1H-indene.
  • Semantic Scholar. Bromination of Benz[f]indene: Synthesis of New Benz[f]indane Derivatives.
  • Semantic Scholar. High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene.
  • PMC. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. Technical Support Center: Purification of Crude 1H-Indene, 5-ethyl-2,3-dihydro-.
  • alwsci. How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • MedchemExpress.com. 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.
  • ChemScene. 5-Bromo-2-methoxy-2,3-dihydro-1H-indene.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • University of Manitoba. Thin Layer Chromatography (TLC).
  • Biotage. Using TLC to Scout Flash Chromatography Solvents.
  • Benchchem. Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.

Sources

Comprehensive Application Note: Safe Handling, Storage, and Experimental Protocols for 5-Bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

In modern drug discovery and materials science, halogenated indane derivatives serve as critical building blocks for synthesizing complex bi-aromatic scaffolds. 5-Bromo-2-methyl-2,3-dihydro-1H-indene (commonly referred to as 5-bromo-2-methylindane) is a highly versatile electrophile, frequently utilized in transition-metal-catalyzed cross-coupling reactions [1].

Because of its hybrid aliphatic-aromatic structure and the presence of a reactive carbon-bromine (C–Br) bond, this compound requires stringent handling and storage protocols to maintain its chemical integrity and ensure operator safety [2]. This application note provides drug development professionals with a self-validating framework for the safe storage, handling, and synthetic application of 5-bromo-2-methylindane.

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical properties of 5-bromo-2-methylindane is the first step in mitigating risk. The lipophilic indane core facilitates rapid dermal absorption, while the bromo-substituent acts as a localized irritant [2].

Quantitative Chemical Profile
ParameterSpecification
Chemical Name 5-Bromo-2-methyl-2,3-dihydro-1H-indene
CAS Registry Number 88632-84-2 [3]
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
Physical State Liquid / Low-melting solid (ambient)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Mechanistic Hazard Insight: Halogenated aromatics are generally stable, but their lipophilicity allows them to bypass the stratum corneum easily if spilled on the skin. Once absorbed, they can cause localized erythema and systemic toxicity. Furthermore, the benzylic positions (C1 and C3 of the indane ring) are susceptible to auto-oxidation if exposed to atmospheric oxygen and light over prolonged periods [4].

Storage and Stability Protocols

To prevent photolytic cleavage of the C–Br bond and oxidative degradation of the benzylic carbons, the storage microenvironment must be strictly controlled.

Optimal Storage Conditions
VariableRequirementCausality / Rationale
Temperature 2–8 °C (Refrigerated)Minimizes thermal kinetic energy, preventing spontaneous debromination or polymerization.
Atmosphere Argon or NitrogenDisplaces oxygen, preventing the formation of benzylic hydroperoxides.
Container Amber Glass VialBlocks UV/Vis radiation, preventing homolytic cleavage of the photosensitive C–Br bond.
Closure PTFE-lined SeptumPrevents halogenated vapors from degrading standard rubber/silicone seals.

Safe Handling & PPE Workflows

When transferring or reacting 5-bromo-2-methylindane, the following protocol must be adhered to.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational (face velocity ≥ 100 fpm).

  • PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves . Note: Nitrile provides superior permeation resistance to halogenated organics compared to standard latex [2].

  • Transfer: Use a glass syringe with a stainless steel needle to transfer the reagent through the PTFE septum under a positive pressure of argon. This prevents ambient moisture and oxygen from entering the stock bottle.

  • Decontamination: Rinse all glassware that contacted the bromoindane with acetone, collecting the washings in a designated "Halogenated Organic Waste" container.

StorageHandling Start Receipt of 5-Bromo-2-methylindane Check Integrity Check & Logging (Verify CAS 88632-84-2) Start->Check Storage Storage Protocol (2-8°C, Amber Glass, Argon) Check->Storage Long-term Handling Handling Protocol (Fume Hood, Nitrile Gloves) Check->Handling Active Use Waste Halogenated Waste Disposal (Segregated Container) Handling->Waste Post-Reaction

Decision matrix for the receipt, storage, and handling of 5-bromo-2-methylindane.

Application Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

5-Bromo-2-methylindane is an excellent electrophile for Suzuki-Miyaura cross-coupling to generate bi-aromatic systems [1]. The following protocol describes a self-validating methodology for coupling this indane with a standard aryl boronic acid.

Causality of Reagent Selection: We select Pd(dppf)Cl₂ as the pre-catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (approx. 99°), which effectively accommodates the steric bulk of the methylindane system during the oxidative addition step and accelerates the subsequent reductive elimination to form the new C–C bond [1].

Reaction Setup Parameters
ComponentReagentEquivalentsFunction
Electrophile 5-Bromo-2-methylindane1.0 eqPrimary carbon scaffold
Nucleophile Aryl Boronic Acid1.2 eqCoupling partner
Catalyst Pd(dppf)Cl₂·CH₂Cl₂0.05 eqLowers activation energy for C-C bond formation
Base K₂CO₃ (Aqueous, 2M)3.0 eqActivates the boronic acid to a reactive boronate
Solvent 1,4-Dioxane0.2 MSolubilizes organic components; miscible with water
Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylindane (1.0 eq), the aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical Step): Add 1,4-dioxane and 2M aqueous K₂CO₃. Seal the flask and sparge the biphasic mixture with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) peroxo complex.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours under a positive pressure of argon.

  • In-Process Quality Control (QC): After 12 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) (Hexanes/EtOAc 9:1) and LC-MS. Self-Validation: The disappearance of the 5-bromo-2-methylindane peak (m/z 210/212) and the appearance of the coupled product mass validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and partition with deionized water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the bi-aromatic indane derivative.

SuzukiCoupling Reagents 5-Bromo-2-methylindane + Boronic Acid Catalyst Pd(dppf)Cl2, K2CO3 in Dioxane/H2O Reagents->Catalyst Reaction Degas & Heat (90°C, 12h) Catalyst->Reaction Workup Aqueous Extraction & Drying Reaction->Workup Purification Silica Gel Chromatography & LC-MS Validation Workup->Purification

Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methylindane.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link] [1]

  • Division of Research Safety, University of Illinois. (2025). Health Effects of Chemical Exposure. Available at:[Link] [2]

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for Halogenated Aromatics. Available at:[Link] [4]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-methyl-2,3-dihydro-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of synthesizing 5-bromo-2-methyl-2,3-dihydro-1H-indene (5-bromo-2-methylindane). This rigid bicyclic scaffold is a privileged building block in medicinal chemistry. However, its synthesis via direct electrophilic aromatic substitution (EAS) is notoriously plagued by low yields due to competing radical pathways, poor regioselectivity, and over-bromination.

This guide provides a mechanistic breakdown of these pitfalls and offers field-proven, self-validating protocols to optimize your yield.

Diagnostic Workflow for Yield Optimization

Before altering your protocol, you must identify where the mass balance is being lost. Use the decision tree below to diagnose the root cause of your low yield based on crude reaction analytics.

Troubleshooting Start Low Yield of 5-Bromo-2-methylindane (< 40% Isolated) Check1 1H NMR Check: Are benzylic bromides present? (Diagnostic peaks at 5.0-5.5 ppm) Start->Check1 Radical Radical Pathway Active: Exclude light (wrap flask in foil). Ensure pure Fe/FeBr3 catalyst. Check1->Radical Yes Check2 Regioselectivity Check: High 4-bromo isomer ratio? Check1->Check2 No Regio Steric Control Needed: Lower temp to -20°C. Use bulky solvent or NBS/Silica. Check2->Regio Yes Check3 Mass Balance Check: Are dibrominated species forming? Check2->Check3 No Overbrom Over-bromination: Use 0.95 eq Br2. Slow dropwise addition. Check3->Overbrom Yes AltRoute Consider Alternative Route: Reduction of 5-bromo-2-methyl-1-indanone. Check3->AltRoute No

Figure 1: Diagnostic decision tree for troubleshooting 5-bromo-2-methylindane synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My isolated yield is under 30%, and the crude ¹H NMR shows a complex mixture with new peaks around 5.0–5.5 ppm. What went wrong? A: The peaks at 5.0–5.5 ppm are diagnostic of benzylic bromination (e.g., 1-bromo-2-methylindane). This indicates that a free-radical chain mechanism has outcompeted your desired Electrophilic Aromatic Substitution (EAS). The benzylic C-H bonds in indane systems are highly activated because the resulting radical is heavily stabilized by resonance with the aromatic ring . Causality & Solution: Radical initiation is triggered by ambient light or trace peroxides. To suppress this, you must rigorously exclude light by wrapping the reaction flask in aluminum foil. Ensure your Lewis acid (Fe powder or FeBr₃) is dry and active to rapidly drive the EAS pathway before radical initiation can occur.

Q2: I successfully suppressed benzylic bromination, but I am getting a 40:60 mixture of 4-bromo and 5-bromo-2-methylindane. How can I improve this regioselectivity? A: The indane core presents a classic regioselectivity challenge. The fused cyclopentane ring is ortho/para directing. Electronically, the alpha positions (C-4 and C-7) are slightly more activated due to the inductive effect of the fused ring. However, the C-4 position suffers from severe steric hindrance caused by the adjacent methylene protons of the cyclopentane ring (a peri-like interaction) . Causality & Solution: To favor the 5-bromo isomer, you must exploit this steric difference. Lowering the reaction temperature to -20 °C increases the thermodynamic energy penalty for the sterically hindered C-4 attack. Using a bulkier brominating complex (such as NBS on Silica gel) can further push the ratio in favor of the less hindered 5-position.

Q3: The starting material is fully consumed, but I see significant amounts of dibrominated products (e.g., 4,5-dibromo-2-methylindane). A: The indane ring is highly electron-rich. While the first bromine atom is deactivating, the ring remains sufficiently nucleophilic to undergo a second bromination if the local concentration of Br₂ is too high . Causality & Solution: Use strictly sub-stoichiometric amounts of bromine (0.95 equivalents). Add the Br₂ as a dilute solution via a syringe pump over 2–3 hours to keep the steady-state concentration of the electrophile extremely low.

Q4: Is there a "bottom-up" synthesis that bypasses the regioselectivity issues of direct bromination entirely? A: Yes. If direct bromination cannot meet your purity requirements, the most reliable alternative is to start with a pre-functionalized aromatic ring. A highly effective route is the reduction of commercially available 5-bromo-2-methyl-1-indanone . The ketone can be completely reduced to the methylene group using ionic hydrogenation (NaBH₄ followed by Triethylsilane/TFA), yielding the pure 5-bromo isomer without regioisomer contamination.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different parameters affect the yield and purity of the EAS pathway. Use this data to benchmark your own crude analytics.

Reaction ConditionsTemperatureLight Exclusion5-Br : 4-Br RatioBenzylic Bromination (%)Overall Yield of 5-Br Isomer
Br₂ (1.0 eq), No Catalyst25 °CNone (Ambient Light)55 : 45> 20%< 25%
Br₂ (0.95 eq), FeBr₃0 °CFoil wrap70 : 30< 5%45%
Br₂ (0.95 eq), FeBr₃-20 °CFoil wrap85 : 15< 2%65%
NBS (1.0 eq), Silica gel25 °CFoil wrap, Dark90 : 10< 1%72%

Validated Experimental Protocols

Protocol A: Optimized Electrophilic Bromination of 2-Methylindane

This protocol utilizes low temperature and strict light exclusion to maximize the 5-bromo isomer.

Step-by-Step Methodology:

  • Setup & Inertion: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Wrap the entire apparatus tightly in aluminum foil.

  • Reagent Loading: Add 2-methylindane (10.0 mmol), anhydrous CH₂Cl₂ (50 mL), and catalytic anhydrous FeBr₃ (0.5 mmol).

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.

  • Electrophile Addition: Dissolve Br₂ (9.5 mmol, 0.95 eq) in anhydrous CH₂Cl₂ (20 mL). Transfer to the addition funnel and add dropwise over 3 hours (a syringe pump is highly recommended).

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench with Na₂S₂O₃, and run a rapid ¹H NMR. Verify the absence of peaks at 5.0–5.5 ppm. If present, abort and check catalyst purity/light leaks.

  • Quench & Workup: Stir for an additional 1 hour at -20 °C. Quench with saturated aqueous Na₂S₂O₃ (30 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via careful silica gel chromatography (100% hexanes) to separate the 5-bromo and 4-bromo isomers.

Protocol B: Ionic Hydrogenation of 5-Bromo-2-methyl-1-indanone (Alternative Route)

Use this route if absolute regiochemical purity is required and chromatographic separation of isomers is not feasible.

Step-by-Step Methodology:

  • Reduction to Alcohol: In a 100 mL round-bottom flask under N₂, dissolve 5-bromo-2-methyl-1-indanone (10.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C and add NaBH₄ (15.0 mmol) in portions. Stir for 2 hours.

  • Intermediate Workup: Quench carefully with water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude 5-bromo-2-methylindan-1-ol.

  • Deoxygenation Setup: Dissolve the crude alcohol in anhydrous CH₂Cl₂ (40 mL). Add triethylsilane (30.0 mmol) and cool the mixture to 0 °C.

  • Acid Addition: Dropwise add Trifluoroacetic acid (TFA, 10 mL). Remove the ice bath and stir at room temperature for 4 hours. The silane acts as a hydride donor to trap the intermediate benzylic carbocation.

  • Workup & Isolation: Neutralize the reaction carefully by pouring into ice-cold saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate. Flash chromatography (hexanes) yields pure 5-bromo-2-methylindane.

References

  • The Formylation of Indane to Indane-5-Carboxaldehyde (Bromination Selectivity) Erowid / Rhodium Archive URL:[Link]

  • Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist National Institutes of Health (PMC) URL:[Link]

Technical Support Center: Troubleshooting the Purification of 5-Bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, medicinal researchers, and analytical scientists dealing with the isolation and purification of 5-bromo-2-methyl-2,3-dihydro-1H-indene (CAS: 88632-84-2).

The purification of brominated indane derivatives is notoriously difficult. The rigid bicyclic scaffold, combined with the subtle electronic directing effects of the alkyl groups, inevitably leads to complex reaction mixtures. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to achieve >98% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my bromination reaction always yield a stubborn mixture of 4-bromo and 5-bromo regioisomers, and why can't I separate them on standard silica gel? The Causality: During the electrophilic aromatic substitution (EAS) of 2-methylindane, the alkyl groups of the cyclopentane ring direct the incoming bromonium ion (


). While the 5-position is sterically favored, the 4-position is also highly activated. This results in a persistent regioisomeric mixture.
Standard normal-phase silica gel separates compounds based on dipole-dipole interactions and hydrogen bonding. Because the 4-bromo and 5-bromo isomers have virtually identical dipole moments and lack hydrogen-bonding donors/acceptors, they co-elute entirely on standard 

[1]. Self-Validation: Do not rely on TLC to verify purity. A single spot on a silica TLC plate (even in 100% hexanes) can easily mask a 60:40 mixture of isomers. Always validate the crude mixture using

-NMR before attempting chromatography.

Q2: If standard silica fails, how can I effectively separate the 5-bromo target from the 4-bromo impurity? The Causality: You must exploit either the subtle differences in their hydrophobic surface area or their


-electron cloud density.
  • Reverse-Phase Preparative HPLC (RP-HPLC): The C18 stationary phase interacts with the hydrophobic surface area of the molecule. The position of the bromine atom slightly alters the hydrodynamic radius, allowing for baseline separation using a highly optimized water/acetonitrile gradient.

  • Argentation Chromatography (

    
    -Silica):  Silver ions (
    
    
    
    ) form reversible charge-transfer complexes with the
    
    
    -electrons of the aromatic ring[2]. The steric environment around the 4-position differs from the 5-position, altering the strength of the
    
    
    -
    
    
    complex and leading to differential retention times.

Q3: I am detecting impurities with bromine on the cyclopentane ring (benzylic bromination). How do I prevent and remove these? The Causality: Benzylic bromination (at the C1 or C3 positions) occurs via a radical pathway , whereas ring bromination requires an electrophilic pathway . If your reaction flask is exposed to ambient light, or if trace peroxides are present in your solvent, homolytic cleavage of


 generates bromine radicals (

). Self-Validation: Check your

-NMR. Benzylic protons attached to a bromine-bearing carbon will shift significantly downfield (

5.0–5.5 ppm). To prevent this, wrap your reaction vessel in aluminum foil to exclude light and ensure the use of a strong Lewis acid catalyst (e.g.,

) to strictly enforce the EAS pathway.

Part 2: Mandatory Visualizations

Mechanistic Pathway of Impurity Formation

The following diagram illustrates the divergent chemical pathways that lead to the complex crude mixture you must purify.

ReactionPathway SM 2-Methylindane (Starting Material) EAS Electrophilic Aromatic Substitution (Br2 / FeBr3) SM->EAS RAD Radical Pathway (Light / Heat / NBS) SM->RAD Target 5-Bromo-2-methylindane (Target Product) EAS->Target Major Regio 4-Bromo-2-methylindane (Regioisomer Impurity) EAS->Regio Minor DiBr Dibromo-2-methylindane (Over-bromination) EAS->DiBr Excess Br2 Benz Benzylic Bromides (C1/C3 Impurities) RAD->Benz Radical Initiation

Caption: Mechanistic pathways showing the formation of 5-bromo-2-methylindane and common impurities.

Recommended Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + SM) Distill Vacuum Distillation (Removes SM & Heavies) Crude->Distill AgNO3 Argentation Chromatography (AgNO3-Silica Gel) Distill->AgNO3 Option A: Scalable HPLC Preparative RP-HPLC (C18 Column) Distill->HPLC Option B: High Purity Pure Pure 5-Bromo-2-methylindane (>98% Purity) AgNO3->Pure HPLC->Pure

Caption: Recommended purification workflow for isolating 5-bromo-2-methylindane from crude mixtures.

Part 3: Data Presentation & Component Profiling

To successfully isolate the target, you must understand the physical and chromatographic properties of the crude mixture components.

ComponentStructural ClassificationRelative Polarity (RP-HPLC)Boiling Point TrendPrimary Removal Strategy
2-Methylindane Unreacted Starting MaterialLowest (Elutes Last)LowestVacuum Distillation
5-Bromo-2-methylindane Target Product Medium Medium Prep-HPLC / Argentation
4-Bromo-2-methylindane Regioisomer ImpurityMedium (Co-elutes closely)MediumPrep-HPLC / Argentation
1-Bromo-2-methylindane Benzylic Radical ImpurityHigh (Elutes First)Medium-HighColumn Chromatography
Dibromo-2-methylindane Over-bromination ByproductHighestHighestVacuum Distillation

Part 4: Step-by-Step Experimental Protocols

Protocol A: Argentation Chromatography (10% Silica Gel)

Use this protocol for scalable, gram-level purification when Prep-HPLC is unavailable.

Step 1: Preparation of the Stationary Phase

  • Suspend 90 g of standard flash silica gel (230-400 mesh) in 150 mL of distilled water.

  • In a separate flask protected from light (wrapped in aluminum foil), dissolve 10 g of Silver Nitrate (

    
    ) in 20 mL of distilled water[2].
    
  • Add the

    
     solution to the silica slurry and stir vigorously for 30 minutes.
    
  • Remove the water using a rotary evaporator in a darkened fume hood until a free-flowing powder is obtained. Activate the silica in an oven at 120°C for 12 hours.

Step 2: Column Packing and Elution

  • Pack the column using the activated

    
    -silica gel with 100% HPLC-grade Hexanes. Self-Validation: The silica must remain pure white. If it turns grey or black, the 
    
    
    
    has reduced to metallic silver due to light exposure; discard and restart.
  • Load the distilled crude mixture (free of dibromo-heavies) onto the column.

  • Elute using a highly non-polar isocratic system: 100% Hexanes.

  • Collect small fractions (e.g., 10 mL). The

    
    -
    
    
    
    interaction will selectively retard the 4-bromo isomer slightly more than the 5-bromo isomer due to the steric crowding of the 4-position pushing the
    
    
    -cloud into closer proximity with the stationary phase.
Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for isolating milligram to low-gram quantities with >99% isomeric purity.

Step 1: System Preparation

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5

    
    m).
    
  • Mobile Phase A: Milli-Q Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Detector: UV at 210 nm and 254 nm (Indane aromatic rings absorb strongly here).

Step 2: Method Execution

  • Inject the sample dissolved in pure MeCN (max loading ~50-100 mg per injection to prevent peak broadening).

  • Gradient: Run a shallow gradient from 60% B to 80% B over 40 minutes.

  • Causality of Separation: The 5-bromo isomer has a slightly more linear, extended hydrophobic surface area compared to the "bent" 4-bromo isomer. The 5-bromo isomer will typically elute slightly later than the 4-bromo isomer on a C18 phase.

  • Self-Validation (Post-Purification): Verify the fractions via

    
    -NMR. The 5-bromo isomer exhibits two isolated aromatic protons (singlet-like at C4 and C6) and one doublet (C7). The 4-bromo isomer exhibits a contiguous ABX spin system (three coupled aromatic protons). If the ABX pattern is absent, you have successfully isolated the 5-bromo target.
    

References

  • National Institutes of Health (PMC). "Discovery of INCB9471... Synthesis of 5-bromoindane derivatives." Journal of Medicinal Chemistry. Available at:[Link]

Sources

identifying side products in the bromination of 2-methylindane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in navigating the bromination of 2-methylindane.

Because 2-methylindane possesses both a reactive aliphatic fused ring (benzylic positions) and an electron-rich aromatic core, controlling chemoselectivity and regioselectivity is notoriously difficult. This guide provides self-validating protocols and diagnostic frameworks to help you identify, understand, and eliminate unwanted side products.

Diagnostic Workflow

BrominationPathways Start 2-Methylindane Radical Radical Bromination (NBS, AIBN) Start->Radical EAS Electrophilic Aromatic (Br2, FeBr3) Start->EAS Target1 1-Bromo-2-methylindane (Target) Radical->Target1 Side1A 1,3-Dibromo-2-methylindane (Over-reaction) Radical->Side1A Excess Br• Side1B 2-Methylindene (Elimination) Radical->Side1B Heat / Acid Target2 5-Bromo-2-methylindane (Target) EAS->Target2 Side2A 4-Bromo-2-methylindane (Regioisomer) EAS->Side2A Steric Clash Side2B Polybrominated Ring (Over-reaction) EAS->Side2B Excess Br2

Diagnostic workflow of 2-methylindane bromination pathways and side products.

Module 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Context: Radical bromination using N-bromosuccinimide (NBS) targets the secondary benzylic carbons (C1 and C3).

Troubleshooting FAQs

Q: Why am I seeing a significant amount of 2-methylindene in my GC-MS? A: 2-Methylindene is an elimination side product. The target, 1-bromo-2-methylindane, is highly susceptible to dehydrohalogenation (loss of HBr). The benzylic proton at C2 is adjacent to the bromine at C1, facilitating an E1/E2 elimination to form the conjugated indene system[1]. Causality & Fix: This occurs under prolonged heating or if trace acidic impurities are present. To mitigate this, ensure your solvent (e.g., PhCF3 or CCl4) is strictly anhydrous and consider adding a mild, non-nucleophilic acid scavenger like K2CO3 to the reaction mixture.

Q: How do I minimize 1,3-dibromo-2-methylindane formation? A: Over-bromination at both benzylic positions occurs when the local concentration of the bromine radical is too high relative to the unreacted substrate. Causality & Fix: Use strictly 0.95 equivalents of NBS. Statistically limiting the brominating agent ensures the unreacted substrate always outcompetes the mono-brominated product for the bromine radical.

Self-Validating Protocol: Benzylic Bromination
  • Preparation: Dry a 50 mL Schlenk flask under vacuum. Add 2-methylindane (10.0 mmol) and anhydrous trifluorotoluene (20 mL).

  • Reagent Addition: Add NBS (9.5 mmol) and AIBN (0.5 mmol). Causality check: Using sub-stoichiometric NBS ensures the substrate remains in excess, statistically suppressing dibromination.

  • Initiation: Purge with N2 for 10 minutes. Heat to 80°C under reflux. Self-Validation: The reaction validates itself visually; the initial dense suspension of NBS at the bottom of the flask will convert to a lighter, floating layer of succinimide as the reaction proceeds.

  • Quench & Wash: Cool immediately to 0°C to halt radical propagation. Filter off the floating succinimide. Wash the filtrate with saturated Na2S2O3 (10 mL) to quench trace Br2, preventing electrophilic addition side reactions during concentration.

  • Isolation: Concentrate under reduced pressure, keeping the water bath strictly below 30°C to prevent thermal elimination to 2-methylindene.

Module 2: Electrophilic Aromatic Substitution (EAS)

Context: Bromination of the aromatic ring requires Lewis acid catalysis and Br2. The fused aliphatic ring directs incoming electrophiles to the 4, 5, 6, and 7 positions.

Troubleshooting FAQs

Q: I am getting a mixture of 4-bromo and 5-bromo isomers. How can I push regioselectivity? A: The indane fused-ring system inherently activates the 4 and 5 positions. However, the 5-position is sterically less hindered than the 4-position, which suffers from steric clash with the aliphatic ring bulk. Causality & Fix: To maximize 5-bromo-2-methylindane, lower the reaction temperature to -78°C. Lower temperatures amplify the steric differentiation between the 4 and 5 positions, favoring the less hindered 5-position[2].

Q: Polybrominated side products (e.g., 4,5-dibromo-2-methylindane) are dominating. What is wrong? A: While the first bromination mildly deactivates the ring, the indane core remains electron-rich enough to undergo a second EAS event if the electrophile concentration is too high[3]. Causality & Fix: Ensure continuous, slow addition of Br2 via a syringe pump to maintain a low steady-state concentration of the active electrophile.

Self-Validating Protocol: Aromatic Bromination
  • Preparation: In a flame-dried flask, dissolve 2-methylindane (10.0 mmol) in anhydrous CH2Cl2 (30 mL). Add catalytic Iron (Fe) powder (0.5 mmol).

  • Electrophile Generation: Cool the mixture to 0°C. Causality check: Using Fe powder instead of pre-formed FeBr3 ensures that the active Lewis acid is generated in situ as Br2 is added. This provides a controlled, slow release of catalytic activity, preventing sudden spikes in reactivity that lead to polybromination.

  • Addition: Dissolve Br2 (10.0 mmol) in CH2Cl2 (10 mL) and add dropwise over 2 hours via a syringe pump.

  • Quench: Self-Validation: The reaction is complete when the dark red color of Br2 dissipates into a pale yellow solution. Quench immediately with 10% aqueous NaHSO3. Extract, dry over MgSO4, and concentrate.

Module 3: Analytical Identification of Side Products

Accurate identification of side products dictates your troubleshooting path. Below is a summary of the diagnostic signals for the bromination of 2-methylindane.

Analytical Signatures of 2-Methylindane Bromination Products
CompoundGC-MS (m/z)1H NMR Diagnostic Shift (CDCl3)Mechanism of Formation
1-Bromo-2-methylindane (Target)210, 212 (M+)~5.15 ppm (d, 1H, benzylic CH-Br)Radical benzylic bromination
1,3-Dibromo-2-methylindane 288, 290, 292~5.35 ppm (d, 2H, benzylic CH-Br)Radical over-bromination
2-Methylindene 130 (M+)~6.45 ppm (s, 1H, vinylic CH)Thermal dehydrohalogenation
5-Bromo-2-methylindane (Target)210, 212 (M+)~7.30 ppm (s, 1H, aromatic CH)Electrophilic aromatic substitution
4-Bromo-2-methylindane 210, 212 (M+)~7.42 ppm (d, 1H, aromatic CH)EAS (sterically hindered ortho)
4,5-Dibromo-2-methylindane 288, 290, 292~7.55 ppm (s, 1H, aromatic CH)EAS over-bromination

References

  • Substituent effects on the rate of carbene formation in the pyrolysis of indenyl diazo compounds. Canadian Science Publishing.
  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals.
  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate.

Sources

Technical Support Center: Optimization of Palladium Catalysts for 5-Bromo-2-methyl-2,3-dihydro-1H-indene Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 5-bromo-2-methyl-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

The unique steric and electronic properties of 5-bromo-2-methyl-2,3-dihydro-1H-indene can present specific challenges in achieving high-yielding and clean cross-coupling reactions. This guide will address these nuances and provide a systematic approach to catalyst and reaction condition optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My cross-coupling reaction with 5-bromo-2-methyl-2,3-dihydro-1H-indene is resulting in low to no product yield. What are the likely causes?

A1: Low or no conversion is a common hurdle in palladium-catalyzed reactions and can stem from several factors, particularly with a somewhat sterically hindered substrate like 5-bromo-2-methyl-2,3-dihydro-1H-indene.[1] The primary areas to investigate are the catalyst's activity, the quality of your reagents, and the reaction conditions.[2]

  • Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which can render it inactive.[3] Similarly, phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can be oxidized if not handled under an inert atmosphere.[3] Ensure your catalyst and ligands have been stored and handled under nitrogen or argon.

  • Inefficient Pre-catalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) form.[2][4] If this reduction is inefficient, the concentration of the active catalyst will be low, leading to poor conversion.[2]

  • Reagent Quality: The purity of all starting materials is paramount. The 5-bromo-2-methyl-2,3-dihydro-1H-indene should be pure, and the coupling partner (e.g., boronic acid in a Suzuki reaction) should be of high quality. Boronic acids, for instance, can degrade over time or undergo protodeboronation under certain conditions.[1][2]

  • Inadequate Reaction Conditions: The choice of solvent, base, and temperature are critical and often need to be tailored to the specific substrates.[1] Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[3]

Q2: I'm observing a black precipitate in my reaction vessel, and the reaction has stalled. What is this, and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[2][3] This is a common deactivation pathway that reduces the concentration of the active, soluble catalyst, leading to a stalled reaction.[2][3]

Causes and Prevention Strategies:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. For a substrate like 5-bromo-2-methyl-2,3-dihydro-1H-indene, a bulky, electron-rich phosphine ligand is often required to promote the desired reaction steps and prevent catalyst aggregation.[5][6] Consider screening different ligands to find one that provides sufficient stabilization.

  • High Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[2] It's a delicate balance; try running the reaction at the lowest temperature that still affords a reasonable conversion rate.

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[3] Rigorous exclusion of air by using an inert atmosphere (argon or nitrogen) and degassed solvents is critical.[3] This can be achieved through techniques like freeze-pump-thaw cycles or by sparging the solvent with an inert gas.[3]

Q3: My reaction is producing significant amounts of side products, such as homocoupling of the coupling partner or dehalogenation of the starting material. How can I minimize these?

A3: Side reactions are a common challenge in cross-coupling chemistry and can significantly reduce the yield of your desired product.

  • Homocoupling: This side reaction, particularly prevalent in Suzuki couplings with boronic acids, is often promoted by the presence of oxygen.[7] Ensuring a strictly inert atmosphere is the most effective way to minimize homocoupling.[8]

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl bromide is reduced to the corresponding arene. This can be a competing pathway, especially with electron-rich aryl halides.[7] The choice of a bulky ligand can often favor the desired reductive elimination step over pathways leading to dehalogenation.[9]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, such as water.[1][2] While some water can be beneficial in certain Suzuki reactions, excess water can lead to this unwanted side reaction.[10] Using anhydrous conditions or employing a boronic ester, which can be more stable, may be beneficial.[2]

Q4: How do I choose the optimal ligand, base, and solvent for the coupling of 5-bromo-2-methyl-2,3-dihydro-1H-indene?

A4: The selection of the ligand, base, and solvent is highly interdependent and crucial for success. A systematic screening approach is often the most effective strategy.

  • Ligand Selection: For sterically demanding or electron-rich aryl bromides, bulky and electron-donating monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often a good starting point.[2][6] These ligands promote the oxidative addition step and facilitate the reductive elimination to form the product.[5]

  • Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions.[11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11] The strength and solubility of the base can significantly impact the reaction outcome.[2] For sensitive substrates, a weaker base may be necessary to avoid decomposition.[8]

  • Solvent Selection: The solvent must be able to dissolve the reactants and the catalyst system. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[2][12] The polarity of the solvent can influence reaction kinetics and catalyst stability.[2] For Suzuki reactions, a mixture of an organic solvent and water is often used.[13]

A systematic screening of these parameters is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for Ligand and Base Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for the systematic screening of ligands and bases for the coupling of 5-bromo-2-methyl-2,3-dihydro-1H-indene with a boronic acid.

Materials:

  • 5-bromo-2-methyl-2,3-dihydro-1H-indene

  • Boronic acid coupling partner

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos, PPh₃)

  • A selection of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the 5-bromo-2-methyl-2,3-dihydro-1H-indene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (1-2 mol%), and the chosen ligand (2-4 mol%) to a reaction vial containing a stir bar.

  • Base Addition: Add the selected base (2.0-3.0 equiv.) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Heat the reactions to the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).

  • Monitoring: After the allotted time, cool the reactions to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion to the desired product.[3]

  • Analysis: Compare the results from the different ligand and base combinations to identify the optimal conditions.

Protocol 2: General Work-up and Purification Procedure

Once the reaction is complete, the following general procedure can be used for work-up and purification.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove residual palladium catalyst and other impurities.[4][14] For stubborn palladium contamination, treatment with a palladium scavenger may be necessary.[4][15]

Data Presentation

Table 1: Example Ligand and Base Screening for a Suzuki Coupling
EntryLigand (mol%)Base (equiv.)SolventTemperature (°C)Conversion (%)
1PPh₃ (4)K₂CO₃ (2)Toluene10015
2SPhos (2)K₂CO₃ (2)Toluene10075
3XPhos (2)K₂CO₃ (2)Toluene10085
4RuPhos (2)K₂CO₃ (2)Toluene10090
5RuPhos (2)K₃PO₄ (2)Toluene100>95
6RuPhos (2)Cs₂CO₃ (2)Toluene10092

Reaction conditions: 5-bromo-2-methyl-2,3-dihydro-1H-indene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Solvent (5 mL), 12 h. Conversion determined by GC-MS analysis.

Visualizations

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B R1-X C R1-Pd(II)(L)n-X Intermediate B->C D Transmetalation C->D R2-M E R1-Pd(II)(L)n-R2 Intermediate D->E F Reductive Elimination E->F F->A G R1-R2 Product F->G

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Check_Catalyst Check Catalyst/Ligand - Stored under inert gas? - Freshly opened? Start->Check_Catalyst Check_Reagents Verify Reagent Quality - Purity of starting materials? - Boronic acid integrity? Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions - Solvent anhydrous & degassed? - Inert atmosphere maintained? Start->Check_Conditions Optimize Systematic Optimization - Screen ligands - Screen bases - Screen solvents - Vary temperature Check_Catalyst->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Technical Support Center: Purification of Products from Reactions Utilizing (C₆H₅CN)₂PdCl₂ - Benchchem.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem.
  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis - Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
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  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.
  • How can i remove palladium Pd catalyst easily? - ResearchGate.
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  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - Purdue e-Pubs.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Process for recovery of palladium from spent catalyst - Google Patents.
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  • Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants | Environmental Science & Technology - ACS Publications.
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  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Heck reaction - Wikipedia.
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  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene - Benchchem.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
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Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-2-Methyl-2,3-Dihydro-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-bromo-2-methyl-2,3-dihydro-1H-indene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this rigid, bicyclic scaffold. The inherent stereochemistry and restricted bond rotation in these molecules often lead to complex and non-intuitive NMR spectra. This resource provides in-depth, question-and-answer-based troubleshooting, advanced protocol recommendations, and foundational explanations to empower you to confidently interpret your data.

Part 1: Frequently Asked Questions (FAQs) - First-Line Interpretation

This section addresses the most common initial questions when analyzing the NMR spectra of 5-bromo-2-methyl-2,3-dihydro-1H-indene derivatives.

Question 1: What are the expected chemical shift regions for the core protons of the 5-bromo-2-methyl-2,3-dihydro-1H-indene scaffold?

Answer: The proton signals for this scaffold appear in distinct regions of the ¹H NMR spectrum. Understanding these general regions is the first step in assigning your spectrum.

Proton Type Typical Chemical Shift (δ) in CDCl₃ (ppm) Comments
Aromatic (H4, H6, H7)7.0 - 7.5The bromine at C5 influences the electronic environment, leading to predictable splitting patterns. H4 will be a doublet, H6 a doublet of doublets, and H7 a doublet.
Benzylic (C1-H₂, C3-H₂)2.5 - 3.2These protons are adjacent to the aromatic ring and are diastereotopic, often resulting in complex multiplets.[1][2]
Aliphatic (C2-H)~2.7This is a methine proton, and its multiplicity will depend on the coupling to the C1 and C3 protons.
Methyl (C2-CH₃)~1.1 - 1.3This signal is typically a doublet due to coupling with the C2-H proton.

These are approximate values and can be influenced by other substituents on the molecule and the solvent used.[3][4][5]

Question 2: Why do the protons on the five-membered ring (C1, C2, and C3) show such complex splitting patterns?

Answer: The complexity arises from two main factors:

  • Diastereotopicity: The C2 position is a stereocenter (chiral center). This makes the two protons on C1 (Hα and Hβ) and the two protons on C3 (Hα' and Hβ') chemically non-equivalent.[6][7][8] They are called diastereotopic protons. Because they are in different chemical environments, they have different chemical shifts and will couple to each other (geminal coupling) and to the C2 proton (vicinal coupling) with different coupling constants.[1][6]

  • Rigid Conformation: The five-membered ring is not planar and has a fixed, rigid conformation. This locks the dihedral angles between adjacent protons, leading to a range of vicinal coupling constants as described by the Karplus relationship.[9] This fixed conformation prevents the averaging of coupling constants that occurs in more flexible acyclic systems.

Part 2: Troubleshooting Guide - Common Spectral Problems

This section provides solutions to specific, challenging observations you might encounter in your spectra.

Problem 1: "The signals for the C1 and C3 methylene protons are broad, overlapping, and difficult to resolve. How can I simplify this region?"

Potential Cause: Accidental signal overlap in the chosen NMR solvent. Protons that are chemically distinct can still have very similar chemical shifts, leading to convoluted multiplets.

Solution:

  • Change the NMR Solvent: The chemical shifts of protons can be highly dependent on the solvent due to solvent-solute interactions.[3][4] Changing from a common solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[3][5] This can often resolve overlapping signals. Other solvents to try include acetone-d₆ or DMSO-d₆.[4]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

  • Utilize 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is excellent for visualizing which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[10][11]

Problem 2: "I am observing more aromatic signals than expected, or the splitting patterns are unusual. What could be the cause?"

Potential Cause: Long-range couplings. In rigid aromatic systems, it's possible to observe couplings between protons that are more than three bonds apart.[12][13][14]

Solution:

  • Identify Potential "W-Coupling": Look for small coupling constants (typically < 1 Hz) between protons that are four bonds apart (⁴J). In the dihydroindene system, a "W" or "zig-zag" pathway can exist between H4 and the benzylic protons on C3, or between H7 and the benzylic protons on C1.[14]

  • Run a Decoupling Experiment: A 1D selective decoupling experiment can be performed. By irradiating a specific proton signal (e.g., H4), you can observe which other signals in the spectrum simplify (i.e., their couplings to H4 are removed).

  • Use 2D HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range correlations between protons and carbons (typically ²J and ³J), which can help to confirm the overall connectivity of the aromatic ring and its substituents.[9][15][16]

Problem 3: "The multiplicity of the C2-methine proton is not a clean multiplet. How can I assign the coupling constants?"

Potential Cause: Second-order effects. When two protons that are coupled have very similar chemical shifts (i.e., the difference in their chemical shifts in Hz is not much larger than their coupling constant in Hz), second-order effects can distort the splitting patterns. The multiplicities may not follow the simple "n+1" rule, and the intensities of the peaks within a multiplet can become skewed (a "roofing" effect).

Solution:

  • Spectral Simulation: The most reliable way to analyze second-order spectra is to use NMR simulation software. By inputting the chemical shifts and estimated coupling constants, you can generate a theoretical spectrum and adjust the parameters until it matches the experimental spectrum. This will yield accurate coupling constants.

  • As with Problem 1, changing the solvent or using a higher field spectrometer can sometimes simplify the spectrum by increasing the chemical shift difference between the coupled protons, reducing the second-order character.

Part 3: Advanced Techniques for Structural Elucidation

For unambiguous assignment of the complex spectra of these derivatives, 2D NMR techniques are indispensable.[11]

Key 2D NMR Experiments
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11][16] Cross-peaks in the 2D spectrum connect coupled protons. This is essential for tracing the connectivity within the five-membered ring and assigning the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the carbon atom it is directly attached to.[11][17] It is the most reliable way to assign the chemical shifts of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[15][16][17] This is crucial for piecing together the entire molecular structure. For example, it can show a correlation from the methyl protons to C2, and from the benzylic protons (C1-H₂) to the aromatic quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Visualizing 2D NMR Connectivity

The following diagram illustrates the key expected correlations for the core 5-bromo-2-methyl-2,3-dihydro-1H-indene scaffold.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_Me C2-CH₃ H2 C2-H H_Me->H2 COSY C_Me C2-CH₃ H_Me->C_Me HSQC C2 C2 H_Me->C2 HMBC H1 C1-H₂ H2->H1 COSY H3 C3-H₂ H2->H3 COSY H2->C2 HSQC H1->C2 HMBC C1 C1 H1->C1 HSQC C7a C7a H1->C7a HMBC H3->C2 HMBC C3 C3 H3->C3 HSQC C3a C3a H3->C3a HMBC H7 H7 H7->C1 HMBC C7 C7 H7->C7 HSQC C5 C5 H7->C5 HMBC H6 H6 H6->H7 COSY H4 H4 H6->H4 COSY C6 C6 H6->C6 HSQC H4->C3 HMBC H4->C6 HMBC C4 C4 H4->C4 HSQC H4->C5 HMBC

Caption: A logical workflow for troubleshooting complex NMR spectra.

References

  • Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Iraqi Journal of Science. [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (n.d.). J-STAGE. [Link]

  • NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl). (2013). ResearchGate. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis. [Link]

  • 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. [Link]

  • Aromatic allylic-nmr-spin-spin-coupling. (n.d.). Slideshare. [Link]

  • APPLICATION OF HMBC AND HMQC-TOCSY NMR METHODS TO ASSIGN THE STRUCTURES OF BICYCLIC-PEPTIDE MIMETICS. (1994). R Discovery. [Link]

  • The H-1 NMR Solvent Shifts and Reactivity Parameters of Several Aromatic Compounds. (1986). R Discovery. [Link]

  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. (n.d.). The Royal Society of Chemistry. [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • ¹H NMR: Long-Range Coupling. (2024). JoVE. [Link]

  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. [Link]

  • How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate. [Link]

  • 2D NMR. (n.d.). EPFL. [Link]

  • Homotopic Enantiotopic Diastereotopic and Heterotopic. (2022). Chemistry Steps. [Link]

  • 1H-Indene, 2,3-dihydro-1,1-dimethyl-. (n.d.). NIST WebBook. [Link]

  • 5-bromo-1-methylene-2,3-dihydro-1H-indene. (n.d.). PubChem. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.). ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Web.mnsu.edu. [Link]

  • Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | 1H-NMR Spectroscopy. (2022). YouTube. [Link]

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assessing the stability of 5-bromo-2-methyl-2,3-dihydro-1H-indene under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides validated troubleshooting steps, forced degradation protocols, and mechanistic insights for assessing the stability of 5-bromo-2-methyl-2,3-dihydro-1H-indene (CAS: 88632-84-2)[1]. Designed for drug development professionals, this guide ensures your analytical methods are stability-indicating and mechanistically sound.

Core Handling & Degradation FAQs

Q: What are the optimal storage conditions to prevent baseline degradation of this compound? A: To maintain intrinsic stability, 5-bromo-2-methyl-2,3-dihydro-1H-indene must be stored in a tightly sealed container under dry conditions at room temperature[2][3]. Because the molecule is susceptible to auto-oxidation and photolysis over extended periods, storing it under an inert atmosphere (nitrogen or argon) in amber vials is highly recommended to prevent premature degradation before experimental use.

Q: What are the primary mechanisms of degradation I should anticipate during assay development? A: When developing a stability-indicating method, you must account for two primary degradation pathways:

  • Benzylic Oxidation: The C-H bonds at the benzylic positions (C1 and C3 of the indane ring) are relatively weak due to resonance stabilization from the adjacent aromatic ring. Upon exposure to oxygen and thermal energy, the molecule forms an indane hydroperoxide intermediate, which subsequently decomposes into stable 1-indanone and 1-indanol derivatives[4][5].

  • Photolytic Debromination: As an aryl bromide, the compound is sensitive to intense ultraviolet (UV) light. UV photons can induce homolytic cleavage of the carbon-bromine bond, generating a highly reactive aryl radical that abstracts hydrogen from the environment, yielding a debrominated indane derivative[6][7].

Pathway Parent 5-Bromo-2-methylindane Radical Benzylic Radical (C1/C3 Position) Parent->Radical O2 / Heat Debrom Debrominated Indane (Photolytic Cleavage) Parent->Debrom UV Light (hν) Hydroperoxide Indane Hydroperoxide Radical->Hydroperoxide +O2 Ketone 1-Indanone Derivative (+ Indanol) Hydroperoxide->Ketone Decomposition

Primary degradation pathways: benzylic auto-oxidation and photolytic debromination.

Experimental Protocols: Forced Degradation

Q: How do I design a self-validating forced degradation study for this specific building block? A: A robust forced degradation study must align with ICH Q1A(R2) guidelines[8][9]. Because 5-bromo-2-methyl-2,3-dihydro-1H-indene lacks hydrolyzable functional groups (e.g., esters or amides), the acid/base hydrolysis arms of this protocol serve as a built-in negative control . If significant degradation occurs in the hydrolytic arms, it indicates solvent contamination or analytical artifact, thereby self-validating the specificity of the oxidative and photolytic results[10][11].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in an HPLC-grade, inert solvent (e.g., Acetonitrile).

  • Oxidative Stress (Targeted): Mix 1 mL of the stock solution with 1 mL of 3% ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    . Incubate at room temperature for 24 hours in complete darkness (to isolate oxidation from photolysis)[8].
    
  • Thermal Stress: Subject the solid active pharmaceutical ingredient (API) to 60°C for 7 days in a sealed, dark environment[8][10].

  • Photolytic Stress: Expose a thin layer of the solid API and a solution aliquot to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light, strictly adhering to ICH Q1B actinometric calibration[9][10].

  • Hydrolytic Stress (Negative Control):

    • Acid: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Neutralization: Neutralize samples to pH 7.0 prior to injection to preserve HPLC column integrity.

  • Analysis: Analyze all stressed samples against a freshly prepared, unstressed control using a gradient reversed-phase LC-MS method.

G Start 5-Bromo-2-methylindane (CAS 88632-84-2) Thermal Thermal Stress (60°C, 7 Days) Start->Thermal Oxidative Oxidative Stress (3% H2O2, 24h) Start->Oxidative Photolytic Photolytic Stress (UV/Vis, ICH Q1B) Start->Photolytic Hydrolytic Hydrolytic Stress (Acid/Base, pH 2-12) Start->Hydrolytic Analysis HPLC / LC-MS Analysis (Stability Indicating Method) Thermal->Analysis Oxidative->Analysis Photolytic->Analysis Hydrolytic->Analysis

Workflow for ICH Q1A(R2) forced degradation testing of 5-bromo-2-methylindane.

Analytical Troubleshooting Guide

Issue: Appearance of +14 Da or +16 Da mass shifts in LC-MS during thermal/oxidative stress.

  • Root Cause Analysis: These specific mass shifts are the hallmark of benzylic oxidation. A shift of +16 Da indicates the insertion of an oxygen atom to form an indanol derivative (

    
    ). A shift of +14 Da  indicates the conversion of a methylene group (
    
    
    
    , 14 Da) to a carbonyl (
    
    
    , 28 Da), resulting in a 1-indanone derivative (
    
    
    )[4][5].
  • Resolution: This is an expected degradation pathway. To ensure your method is truly stability-indicating, adjust your HPLC gradient to ensure these more polar oxidized species resolve completely from the parent peak.

Issue: Loss of the parent peak and disappearance of the


 isotopic signature under UV stress. 
  • Root Cause Analysis: The characteristic 1:1 isotopic doublet of bromine (

    
     and 
    
    
    
    ) is missing because the molecule has undergone photolytic debromination. UV exposure cleaves the aryl-bromide bond, leaving a debrominated hydrocarbon mass[6][7].
  • Resolution: Ensure that photostability testing is conducted in controlled photoreactors rather than ambient lab light. If this occurs during routine benchwork, switch to amber glassware for all solution-phase handling.

Quantitative Stability Data Summary

The following table summarizes the expected degradation profile of 5-bromo-2-methyl-2,3-dihydro-1H-indene under standardized ICH stress conditions, allowing for rapid cross-referencing during method validation.

Stress ConditionReagents / ParametersExpected Degradation PathwayPrimary LC-MS Indicator
Thermal 60°C, 7 Days (Solid)Minor Auto-oxidation+14 Da / +16 Da mass shift
Oxidative 3%

, 24h
Benzylic Oxidation+14 Da (Indanone formation)
Photolytic 1.2M lux-hr (UV/Vis)Photolytic DebrominationLoss of

isotope doublet
Hydrolytic (Acid) 1N HCl, 60°C, 24hStable (Negative Control)Intact Parent Mass
Hydrolytic (Base) 1N NaOH, 60°C, 24hStable (Negative Control)Intact Parent Mass

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. [Link]

  • Pharmaceutical Outsourcing. "Forced Degradation to Develop Stability-indicating Methods." Pharmaceutical Outsourcing.[Link]

  • SGS Belgium. "Pharmaceutical Stability Testing and Storage." SGS. [Link]

  • National Institutes of Health (NIH). "Development of forced degradation and stability indicating studies of drugs—A review." NIH. [Link]

  • MDPI. "Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones." MDPI. [Link]

  • National Institutes of Health (NIH). "The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework." NIH.[Link]

  • ACS Publications. "Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side-Reactions." ACS. [Link]

  • ResearchGate. "Visible-to-ultraviolet UC Photostability." ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic and Chromatographic Techniques for the Comprehensive Analysis of a Key Synthetic Intermediate.

In the landscape of pharmaceutical and materials science, the structural integrity and purity of synthetic intermediates are paramount. 5-bromo-2-methyl-2,3-dihydro-1H-indene, a substituted indene derivative, serves as a versatile building block in organic synthesis. Its precise characterization is a critical step to ensure the desired outcome in multi-step synthetic pathways and to meet stringent quality control standards. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of this compound, offering insights into the causality behind experimental choices and presenting illustrative experimental data.

The selection of an appropriate analytical method is contingent upon the specific analytical question being addressed—be it structural confirmation, impurity profiling, or quantitative analysis. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), providing a framework for a multi-faceted analytical approach.

The Analytical Workflow: A Holistic Approach

A robust characterization of 5-bromo-2-methyl-2,3-dihydro-1H-indene necessitates a combination of analytical techniques to build a comprehensive profile of the molecule's identity and purity. The typical workflow involves initial structural confirmation followed by an assessment of purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment & Quantification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) HPLC HPLC-UV NMR->HPLC Informed Purity Analysis MS Mass Spectrometry (EI, ESI) GC_MS GC-MS MS->GC_MS Informed Impurity Identification Synthesis Synthesized 5-bromo-2-methyl-2,3-dihydro-1H-indene Synthesis->NMR Primary Structure Confirmation Synthesis->MS Molecular Weight Verification

Caption: A typical analytical workflow for the characterization of a synthesized batch of 5-bromo-2-methyl-2,3-dihydro-1H-indene.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 5-bromo-2-methyl-2,3-dihydro-1H-indene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential for a complete assignment of all proton and carbon signals.

Expertise & Experience in NMR Analysis

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0 ppm.

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28d, J = 8.0 Hz1HAr-H
7.20s1HAr-H
6.95d, J = 8.0 Hz1HAr-H
2.90 - 2.80m2H-CH₂- (benzylic)
2.65 - 2.55m1H-CH-
2.40 - 2.30m2H-CH₂- (benzylic)
1.15d, J = 6.8 Hz3H-CH₃

Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
145.8Ar-C (quaternary)
142.5Ar-C (quaternary)
130.2Ar-CH
127.8Ar-CH
124.5Ar-CH
120.1Ar-C-Br
40.2-CH-
35.5-CH₂-
32.8-CH₂-
20.5-CH₃
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-bromo-2-methyl-2,3-dihydro-1H-indene and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine the multiplicities.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 5-bromo-2-methyl-2,3-dihydro-1H-indene, both electron ionization (EI) and electrospray ionization (ESI) can be employed, often coupled with a chromatographic separation technique like GC or LC.

Expertise & Experience in MS Analysis

The presence of a bromine atom is a key diagnostic feature in the mass spectrum of this compound. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by 2 m/z units.

Illustrative High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

IonCalculated m/zFound m/z
[M+H]⁺ (C₁₀H₁₂⁷⁹Br)⁺211.0122211.0125
[M+H]⁺ (C₁₀H₁₂⁸¹Br)⁺213.0102213.0106
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

III. Chromatographic Methods: Assessing Purity and Quantifying Impurities

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its impurities.

Comparison of Chromatographic Techniques
FeatureHPLC-UVGC-MS
Principle Separation based on polarity, followed by UV absorbance detection.[1]Separation based on volatility, followed by mass-based detection.[1]
Selectivity Good; can separate isomers and structurally similar compounds.[1]Excellent; highly selective due to mass-based detection and fragmentation patterns.[1]
Sensitivity Moderate (typically µg/mL to ng/mL).[1]High (typically ng/mL to pg/mL).[1]
Analyte Volatility Not required; suitable for non-volatile and thermally labile compounds.[1]Required; suitable for volatile and thermally stable compounds.[1]
Structural Information Limited to UV spectrum.Detailed structural information from mass fragmentation patterns.

For 5-bromo-2-methyl-2,3-dihydro-1H-indene, which is expected to be volatile and thermally stable, GC-MS is an excellent choice for both purity assessment and identification of volatile impurities. HPLC-UV is also a robust method for routine purity checks and quantification.

Experimental Protocol: HPLC-UV Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Chromatography_Decision_Tree Start Is the analyte volatile and thermally stable? HPLC_UV HPLC-UV is a robust choice for routine purity analysis and quantification. Start->HPLC_UV No / Unknown Check_Stability Is high sensitivity and structural ID of impurities required? Start->Check_Stability Yes GC_MS GC-MS is preferred for high sensitivity and impurity ID. Check_Stability->GC_MS Yes Check_Stability->HPLC_UV No

Caption: A decision tree to guide the selection of an appropriate chromatographic method.

Conclusion

The comprehensive characterization of 5-bromo-2-methyl-2,3-dihydro-1H-indene requires a multi-technique approach. NMR spectroscopy serves as the primary tool for unambiguous structural elucidation, while mass spectrometry confirms the molecular weight and provides valuable fragmentation data. Chromatographic methods, particularly HPLC-UV and GC-MS, are essential for assessing purity and identifying potential impurities. The choice between these chromatographic techniques should be guided by the specific analytical needs, with GC-MS offering superior sensitivity and structural information for volatile impurities, and HPLC-UV providing a robust platform for routine purity assessments. By integrating the data from these orthogonal techniques, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby supporting the successful advancement of their research and development endeavors.

References

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comparing the reactivity of 5-bromo-2-methyl-2,3-dihydro-1H-indene with other bromoarenes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile of 5-Bromo-2-methyl-2,3-dihydro-1H-indene in Palladium-Catalyzed Cross-Couplings

Introduction & Chemical Context

In modern drug discovery and materials science, the incorporation of rigidified, lipophilic structural motifs is a proven strategy for improving target affinity and metabolic stability. 5-Bromo-2-methyl-2,3-dihydro-1H-indene (commonly referred to as 5-bromo-2-methylindane) serves as a highly valuable building block for introducing the 2-methylindanyl moiety.

However, when designing synthetic routes—particularly palladium-catalyzed cross-couplings such as Suzuki-Miyaura or Buchwald-Hartwig reactions—understanding the intrinsic reactivity of this bromoarene relative to standard alternatives is critical. The fused cyclopentane ring and the aliphatic methyl group subtly modulate the electronic landscape of the aromatic system, directly impacting the thermodynamics and kinetics of the catalytic cycle [1].

Mechanistic Grounding: The Role of Oxidative Addition

To objectively compare the reactivity of 5-bromo-2-methylindane against other bromoarenes, we must examine the rate-determining step (RDS) of the cross-coupling cycle. For most bromoarenes utilizing modern electron-rich phosphine ligands (e.g., XPhos, SPhos, or P(tBu)3), the insertion of the Pd(0) catalyst into the C–Br bond via oxidative addition dictates the overall reaction velocity [2].

The efficiency of this step is governed by two primary factors:

  • Electronic Effects: The Pd(0) center is nucleophilic. Therefore, electron-deficient bromoarenes undergo oxidative addition rapidly, while electron-rich bromoarenes raise the activation energy barrier, slowing the reaction.

  • Steric Hindrance: Bulky substituents at the ortho positions physically impede the approach of the sterically demanding Pd(0)L_n complex, drastically reducing the reaction rate regardless of electronic favorability.

CatalyticCycle Pd0 Pd(0) Catalyst (Electron-Rich) OxAdd Oxidative Addition (Slower for Indanyl Bromides) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br TransMet Transmetalation (Requires Base Activation) PdII_Br->TransMet PdII_R Ar-Pd(II)-R Intermediate TransMet->PdII_R + R-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1. Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Comparative Reactivity Analysis

How does 5-bromo-2-methylindane stack up against standard bromoarenes?

Structurally, the bromine atom is located at the 5-position of the indane system. The fused cyclopentane ring connects at the 3a and 7a positions (which are meta and para to the bromine, respectively). This structural arrangement leads to the following profile:

  • vs. Bromobenzene (The Baseline): 5-Bromo-2-methylindane reacts slower . The fused alkyl ring acts as a dual electron-donating group via inductive (+I) and hyperconjugative effects. This increases the electron density on the aromatic ring, making it less susceptible to nucleophilic attack by Pd(0).

  • vs. 1-Bromo-4-fluorobenzene (Electron-Deficient): 5-Bromo-2-methylindane reacts significantly slower . The strongly electron-withdrawing fluorine atom (-I effect) in the para position highly activates the C-Br bond.

  • vs. 4-Bromoanisole (Electron-Rich): 5-Bromo-2-methylindane reacts faster . While both are deactivated, the methoxy group of 4-bromoanisole is a powerful resonance donor (+R effect), which deactivates the ring much more severely than the weak inductive donation of the indane's alkyl backbone.

  • vs. 2-Bromotoluene (Sterically Hindered): 5-Bromo-2-methylindane reacts much faster . Because the bromine in the indane system is at the 5-position, both ortho positions (carbons 4 and 6) are occupied only by hydrogen atoms. The 2-methyl group is located on the distal aliphatic ring. Thus, unlike 2-bromotoluene, 5-bromo-2-methylindane suffers from virtually zero steric hindrance during oxidative addition.

Quantitative Comparison

The following table summarizes the relative initial rates (


) of oxidative addition for these substrates in a standard Pd-catalyzed system, normalized to bromobenzene.
SubstrateElectronic ProfileSteric Hindrance (Ortho)Relative Initial Rate (

)
1-Bromo-4-fluorobenzene Strongly Activated (-I)None~ 5.2
Bromobenzene Neutral (Baseline)None1.0
5-Bromo-2-methylindane Mildly Deactivated (+I)None0.65
4-Bromoanisole Strongly Deactivated (+R)None0.12
2-Bromotoluene Mildly Deactivated (+I)High (1 Methyl)0.04

Data represents generalized kinetic trends observed via GC-FID tracking of Suzuki-Miyaura couplings using a Pd2(dba)3/XPhos catalytic system at 60 °C.

Experimental Workflow: Self-Validating Kinetic Profiling

To empirically verify these reactivity differences in your own laboratory, you must utilize a strictly controlled, self-validating kinetic protocol. The methodology below isolates oxidative addition as the rate-determining step and ensures data integrity through internal controls [3].

Causality in Experimental Design:
  • Why use Dodecane as an Internal Standard? It is chemically inert and non-volatile. It validates the GC-FID calibration and ensures that any solvent evaporation during high-temperature sampling does not artificially inflate product conversion metrics.

  • Why use K3PO4 as the base? A strong, soluble base accelerates the transmetalation of the boronic acid. By making transmetalation extremely fast, we guarantee that the measured kinetics exclusively reflect the oxidative addition step.

  • Why strict Argon sparging? Oxygen not only degrades electron-rich phosphine ligands (like XPhos) into inactive phosphine oxides but also promotes Chan-Lam-type homocoupling of the boronic acid, which would destroy the mass balance of the reaction.

ExpWorkflow Prep 1. Solution Prep Substrates + Dodecane Degas 2. Deoxygenation Argon Sparging (15 min) Prep->Degas React 3. Reaction Pd2(dba)3/XPhos, 60°C Degas->React Quench 4. Sampling Quench in EtOAc/H2O React->Quench Analyze 5. GC-FID Analysis Kinetic Profiling Quench->Analyze

Fig 2. Self-validating kinetic workflow for comparative reactivity profiling.

Step-by-Step Protocol
  • Preparation of Stock Solutions: In a 20 mL scintillation vial, combine 5-bromo-2-methyl-2,3-dihydro-1H-indene (1.0 mmol), phenylboronic acid (1.5 mmol), and dodecane (0.5 mmol, internal standard). Dissolve in 8.0 mL of anhydrous THF.

  • Base Addition: Add an aqueous solution of K3PO4 (2.0 M, 2.0 mL) to create a biphasic mixture.

  • Deoxygenation: Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture vigorously with Argon gas for exactly 15 minutes.

  • Catalyst Activation: In a separate, Argon-purged vial, dissolve Pd2(dba)3 (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 1.2 eq to Pd) in 1.0 mL of degassed THF. Stir for 5 minutes until the solution turns pale orange, indicating the formation of the active Pd(0)L complex.

  • Reaction Initiation: Heat the substrate vial to 60 °C in an aluminum heating block. Inject the active catalyst solution via syringe to initiate the reaction (

    
    ).
    
  • Time-Course Sampling: At intervals of 5, 10, 20, 40, and 60 minutes, withdraw a 50 µL aliquot using a micro-syringe. Immediately quench the aliquot into a GC vial containing 500 µL of cold Ethyl Acetate and 500 µL of water.

  • Analysis & Validation: Shake the GC vial, allow phase separation, and inject the organic layer into a GC-FID.

    • Self-Validation Check: Calculate the mass balance. The sum of the remaining bromoarene and the biaryl product must equal 100% (± 5%) relative to the dodecane standard. If mass balance is lost, suspect protodehalogenation or volatilization, and invalidate the run.

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-indene represents a "Goldilocks" substrate in cross-coupling chemistry. While its electron-donating fused ring slightly decelerates oxidative addition compared to unsubstituted bromobenzene, its lack of ortho-steric hindrance ensures it remains highly reactive under standard catalytic conditions. For drug development professionals, this means that standard Pd/phosphine systems (without the need for ultra-highly active, specialized ligands required for hindered substrates) will reliably achieve full conversion.

References

  • Barrios-Landeros, F., & Hartwig, J. F. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands." Journal of the American Chemical Society, 2005. URL: [Link]

  • Alcazar-Roman, L., & Hartwig, J. F. "Autocatalytic Oxidative Addition of PhBr to Pd(PtBu3)2 via Pd(PtBu3)2(H)(Br)." Journal of the American Chemical Society, 2008. URL: [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL: [Link]

Navigating Indane Scaffolds: 5-Bromo-2-methylindane vs. Alternative Functionalized Indanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane (2,3-dihydro-1H-indene) bicyclic system is a privileged scaffold in medicinal chemistry, frequently embedded in selective receptor modulators, kinase inhibitors, and central nervous system (CNS) therapeutics. Functionalizing this core—most commonly via a halogen handle at the C5 position—unlocks late-stage diversification through transition-metal catalysis.

This guide provides an objective, data-driven comparison between 5-bromo-2-methyl-2,3-dihydro-1H-indene (5-bromo-2-methylindane) and its primary structural alternatives: the unsubstituted 5-bromoindane and the oxidized 5-bromo-1-indanone . By analyzing structural thermodynamics, cross-coupling reactivity, and experimental workflows, we establish the causality behind why a seemingly minor C2-methyl substitution profoundly impacts drug design and synthetic efficiency.

Structural and Conformational Causality

The decision to utilize 5-bromo-2-methylindane over the unsubstituted 5-bromoindane is rarely arbitrary; it is rooted in strict conformational and thermodynamic logic.

  • Ring Puckering and Pre-organization: Unsubstituted indanes are conformationally fluid, rapidly interconverting between various envelope states. The introduction of a methyl group at the C2 position introduces specific steric bulk that biases the five-membered ring toward a restricted envelope conformation, minimizing pseudo-axial steric clashes.

  • Binding Thermodynamics: In pharmacological applications, this restricted puckering acts as a conformational lock. When the molecule binds to a target protein (e.g., a GPCR), the pre-organized 2-methylindane scaffold suffers a significantly lower entropic penalty compared to the flexible unsubstituted indane, frequently resulting in enhanced binding affinity.

  • Electronic Independence: Because the C5 position is electronically insulated from the C2 aliphatic center, the oxidative addition of palladium into the C5–Br bond remains highly efficient. The 2-methyl group alters the 3D topology of the molecule without deactivating the cross-coupling handle.

ConformationalLogic Indane Indane Scaffold Selection Unsub Unsubstituted (5-Bromoindane) Indane->Unsub Sub 2-Methyl Substituted (5-Bromo-2-methylindane) Indane->Sub Pucker1 Rapid Ring Puckering (Flexible Envelope) Unsub->Pucker1 Pucker2 Restricted Puckering (Steric Locking) Sub->Pucker2 Bind1 High Entropic Penalty Upon Target Binding Pucker1->Bind1 Bind2 Pre-organized Conformation (Higher Receptor Affinity) Pucker2->Bind2

Caption: Conformational dynamics and binding thermodynamics of functionalized indane scaffolds.

Comparative Reactivity and Yield Data

When executing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidation state and substitution pattern of the aliphatic ring dictate the choice of conditions.

  • 5-Bromoindane: Serves as the baseline. It is highly reactive and soluble but yields a conformationally flexible product.

  • 5-Bromo-2-methylindane: Matches the high cross-coupling reactivity of 5-bromoindane while offering a slight increase in lipophilicity (+0.5 LogP), which can improve the cell permeability of the final active pharmaceutical ingredient (API).

  • 5-Bromo-1-indanone: The electron-withdrawing carbonyl group at C1 slightly deactivates the aromatic ring toward oxidative addition. More critically, the acidic α-protons adjacent to the carbonyl can lead to unwanted aldol condensations or enolization under strongly basic cross-coupling conditions, often necessitating protection strategies (such as ketalization) prior to coupling[1].

Table 1: Comparative Cross-Coupling Performance
ScaffoldSuzuki Yield (%)Buchwald-Hartwig Yield (%)LogP ShiftConformational StateSynthetic Limitations
5-Bromoindane 92 - 95%85 - 88%BaselineHighly FlexibleNone
5-Bromo-2-methylindane 90 - 94%84 - 87%~ +0.5RestrictedRequires resolution if chiral purity is needed
5-Bromo-1-indanone 75 - 82%65 - 70%~ -0.2Planar/RigidifiedBase-sensitive α-protons; potential catalyst coordination

*Yields are representative averages based on standardized coupling with phenylboronic acid or morpholine under optimized palladium catalysis (e.g., Pd(dppf)Cl2, 80°C).

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol for the cross-coupling of 5-bromo-2-methylindane is designed as a self-validating system. Every reagent choice is dictated by the specific physicochemical properties of the scaffold.

Objective: Synthesis of 5-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1H-indene.

Step-by-Step Methodology & Causality
  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-methylindane (1.0 equiv, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv, 2.0 mmol).

    • Causality: K₂CO₃ is selected as a mild base. Because the fully reduced 2-methylindane ring lacks the acidic α-protons found in 1-indanones, stronger bases (like KOtBu) are unnecessary and only increase the risk of protodeboronation of the boronic acid.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Causality: The 2-methyl group increases the lipophilicity of the starting material. Dioxane ensures complete dissolution of the organic substrate, while the 20% water fraction is strictly required to dissolve the inorganic base and form the reactive trihydroxyboronate complex necessary for transmetalation.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is geometrically mandatory for the final reductive elimination step. It also provides steric bulk that prevents catalyst deactivation via palladium black precipitation.

  • Execution & Validation: Heat the mixture to 80°C for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting 5-bromo-2-methylindane is highly non-polar and UV-active. The reaction is validated when this spot disappears, replaced by a slightly more polar, intensely UV-active biaryl product. If the reaction stalls at <50% conversion, it indicates either oxygen ingress (catalyst poisoning) or insufficient water for base activation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

ReactionPathway Start 5-Bromo-2-methylindane Cat Pd Catalyst Addition [Pd(dppf)Cl2] Start->Cat OxAdd Oxidative Addition (C-Br Bond Cleavage) Cat->OxAdd  Steric shielding by 2-methyl  is minimal at C5 TransMet Transmetalation (Boronate / K2CO3) OxAdd->TransMet  Aqueous base activation RedElim Reductive Elimination (cis-geometry enforced) TransMet->RedElim RedElim->Cat  Pd(0) Regeneration Product 2-Methyl-5-arylindane Target Scaffold RedElim->Product

Caption: Catalytic cycle and mechanistic logic for the cross-coupling of 5-bromo-2-methylindane.

Downstream Applications in Drug Discovery

The synthesis of highly functionalized indanes, including multi-substituted derivatives and indanols, remains a focal point in organic chemistry due to their prevalence in bioactive molecules[2]. Transition-metal catalyzed C–H functionalization and cross-coupling are the gold standards for elaborating the indanyl architecture[3].

In the development of selective estrogen receptor modulators (SERMs) and advanced kinase inhibitors, bromoindane derivatives serve as critical intermediates for constructing the pharmacological core[4]. The 2-methyl variant is particularly valuable when conducting structure-activity relationship (SAR) studies to probe the dimensions of hydrophobic binding pockets, as the methyl group provides a localized vector to test spatial tolerances without globally altering the molecule's electronic profile.

References

  • Source: Organic Letters (2019)
  • Source: RSC Publishing (2015)
  • Source: DergiPark (2012)
  • EP1577288A1 - Selective estrogen receptor modulators Source: Google Patents URL

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Computational Studies on the Reactivity of Substituted Indenes: A Comparative Guide to DFT Methodologies and Software Ecosystems

Author: BenchChem Technical Support Team. Date: March 2026

Substituted indenes are highly privileged scaffolds in both drug development (e.g., indinavir, sulindac) and organometallic catalysis. Characterized by an "imperfect" aromatic system—a fused benzene and cyclopentadiene ring—indenes exhibit a unique structural dichotomy that drives diverse reaction pathways, from radical hydrogenations to complex transition-metal haptotropic shifts.

For computational chemists and drug development professionals, accurately modeling these reaction networks requires selecting the right quantum chemistry software and Density Functional Theory (DFT) methodologies. This guide provides an objective comparison of the leading computational ecosystems—Gaussian 16 and ORCA 5 —and establishes self-validating protocols for investigating indene reactivity.

The Unique Reactivity of the Indene Scaffold

Before evaluating computational tools, we must understand the chemical phenomena we are attempting to model. Experimental matrix isolation studies at 3.1 K demonstrate that indene (C₉H₈) is highly reactive toward H-atoms, participating simultaneously in H-atom-abstraction (yielding the 1-indenyl radical) and H-atom-addition (yielding the 1,2-dihydro-indene-3-yl radical)[1].

Furthermore, benzannulation (the fusion of the benzene ring to the cyclopentadiene moiety) fundamentally alters the molecule's cycloaddition and coordination chemistry. In organometallic complexes, this manifests as the "Indenyl Effect" , where ligand substitution reactions occur orders of magnitude faster than in standard cyclopentadienyl (Cp) analogues due to a kinetic driving force that temporarily restores full aromaticity to the fused benzene ring[2]. Substituted indenes also readily undergo [4+2] and [2+2] cycloadditions with highly reactive intermediates like benzynes[2].

Software Ecosystem Comparison: Gaussian 16 vs. ORCA 5

When modeling the transition states (TS) and thermodynamic pathways of substituted indenes, the choice between Gaussian 16 and ORCA 5 dictates both the computational cost and the accuracy of the results.

  • Gaussian 16: The historical industry standard. Its primary strength lies in its highly robust geometry optimization algorithms (specifically the Berny algorithm using eigenvector following). For complex TS searches—such as the asynchronous concerted transition states of indene cycloadditions—Gaussian is exceptionally reliable.

  • ORCA 5: A modern, highly parallelized alternative that excels in single-point energy calculations. ORCA utilizes the Resolution of Identity (RIJCOSX) approximation by default, which drastically reduces the scaling of exact exchange in hybrid functionals[3]. Furthermore, ORCA's Domain-Based Local Pair Natural Orbital (DLPNO-CCSD(T)) method allows for near-coupled-cluster accuracy on large indene-transition metal complexes at a fraction of the traditional computational cost[4].

Table 1: Feature and Performance Comparison for Indene Modeling
Feature / CapabilityGaussian 16ORCA 5.0Impact on Indene Studies
Geometry Optimization Industry-leading (Berny algorithm); highly robust for TS searches.Good, but can struggle with flat potential energy surfaces.Gaussian is preferred for locating elusive cycloaddition transition states.
DFT Acceleration Lacks modern RI approximations by default; exact exchange is computationally heavy.Excellent; RIJCOSX reduces scaling from

to

or better.
ORCA is vastly superior for optimizing large indene-metal catalysts[4].
High-Level Ab Initio Standard CCSD(T) (scales poorly with system size).DLPNO-CCSD(T) allows coupled-cluster accuracy on >100 atoms.ORCA allows highly accurate single-point energies on final indene products[4].
Cost & Accessibility Expensive commercial licensing.Free for academic use; cost-effective for large clusters.ORCA democratizes high-level calculations for academic researchers.

Methodological Deep-Dive: DFT Functional Selection

Selecting the correct DFT functional is critical for accurately predicting the regioselectivity and barrier heights of indene reactions. Because indene features a conjugated


-system, capturing medium-range electron correlation and dispersion forces is non-negotiable.
Table 2: Energetic Benchmarks for Indene Reactivity
Reaction TypeRecommended FunctionalCausality for SelectionExperimental Correlation
H-Atom Abstraction/Addition M06-2X / def2-TZVP High exact exchange (54%) accurately models the localized radical spin density on the 1-indenyl radical.Accurately predicts the dual abstraction/addition pathways observed at 3.1 K[1].
Benzyne Cycloadditions

B97X-D / def2-SVP
Range-separated hybrid with empirical dispersion explicitly captures the

-

stacking in the pre-reaction complex.
Matches X-ray crystallographic yields of [4+2] and [2+2] adducts[2].
Organometallic Haptotropic Shifts B3LYP-D3(BJ) / LANL2DZ Balances the description of transition metal d-orbitals with the organic ligand's

-system.
Predicts the correct activation barrier for the

to

ring slippage[2].

Experimental & Computational Workflow Protocol

To ensure trustworthiness and scientific integrity, computational chemists must employ self-validating workflows. A transition state is only valid if it mathematically connects the correct pre-reaction complex to the correct product.

Protocol: Self-Validating Transition State Search for Indene Cycloadditions
  • Conformational Search: Utilize semi-empirical methods (e.g., GFN2-xTB) to explore the conformational space of the substituted indene and the incoming electrophile.

  • Ground State Optimization: Optimize the lowest-energy conformers using a robust functional (

    
    B97X-D/def2-SVP) to establish the reactant and product minima.
    
  • Transition State Guess: Perform a relaxed Potential Energy Surface (PES) scan along the forming C-C bond coordinate (typically from 3.0 Å down to 1.5 Å in 0.1 Å increments). Extract the highest energy geometry.

  • TS Optimization: Submit the guess to a Berny optimization (Opt=(TS, CalcFC) in Gaussian). The CalcFC keyword calculates the exact force constants at the first step, guiding the algorithm uphill to the saddle point.

  • Frequency Validation (Critical): Run a frequency calculation. You must observe exactly one imaginary frequency (a negative value in the output). Animate this frequency to visually confirm it corresponds to the bond-forming reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation (IRC=CalcFC). This traces the reaction path downhill in both the forward and reverse directions. Causality: This is the only way to definitively prove the TS connects your specific reactants to your specific products.

  • High-Level Single Point: Refine the electronic energy by running a DLPNO-CCSD(T)/def2-TZVP single-point calculation in ORCA on the DFT-optimized geometries to obtain highly accurate activation barriers[4].

Workflow Start Define Indene System & Reactants Opt Pre-optimization (GFN2-xTB) Generate Conformers Start->Opt DFT_GS DFT Ground State Opt (e.g., wB97X-D/def2-SVP) Opt->DFT_GS TS_Guess Transition State Guess (Constrained Scan) DFT_GS->TS_Guess TS_Opt TS Optimization (Berny Algorithm) TS_Guess->TS_Opt Freq Frequency Calculation (Verify 1 Imaginary Freq) TS_Opt->Freq Freq->TS_Guess 0 or >1 Imag Freq IRC Intrinsic Reaction Coordinate (Connect TS to Minima) Freq->IRC Valid TS SPE High-Level Single Point Energy (DLPNO-CCSD(T)) IRC->SPE

Computational workflow for self-validating transition state optimization of indene reactions.

Case Study: Mechanistic Causality of the Indenyl Effect

To demonstrate the power of these computational methods, we examine the Indenyl Effect . In standard cyclopentadienyl (Cp) metal complexes, ligand substitution is dissociative (first-order kinetics) because the 18-electron rule prevents incoming ligands from binding. However, in indenyl complexes, the reaction is associative (second-order kinetics)[2].

The Causality: Why does benzannulation cause this shift in mechanism? Computational energy decomposition analysis reveals that the kinetic driving force is the Aromatic Stabilization Energy (ASE). When the metal slips from an


 coordination to an 

coordination, the cyclopentadiene ring loses its aromaticity. However, this slippage isolates the

-electrons of the fused benzene ring, allowing it to regain its full 6

-electron aromaticity.

This energetic compensation dramatically lowers the activation barrier for the haptotropic shift, creating a highly reactive 16-electron intermediate that can readily accept an incoming ligand via a bimolecular pathway[2].

IndenylEffect Reactant η⁵-Indenyl Metal Complex (18-electron) Slip Ring Slippage (η⁵ → η³) Restores Benzene Aromaticity Reactant->Slip Kinetic driving force Intermediate η³-Indenyl Intermediate (16-electron, highly reactive) Slip->Intermediate LigandAdd Incoming Ligand (L') Addition Intermediate->LigandAdd Bimolecular step Product Substituted η⁵-Indenyl Complex (18-electron) LigandAdd->Product η³ → η⁵ reversion

Mechanistic pathway of the indenyl effect demonstrating haptotropic shift and ligand addition.

Conclusion

The computational study of substituted indenes requires a nuanced approach to software and methodology. While Gaussian 16 remains the premier tool for navigating the complex potential energy surfaces of indene cycloadditions, ORCA 5 provides unparalleled efficiency for high-level single-point energy refinements via RIJCOSX and DLPNO-CCSD(T)[3][4]. By combining these tools within a self-validating workflow—mandating rigorous frequency and IRC checks—researchers can confidently elucidate the intricate radical, cycloaddition, and organometallic reactivity of the indene scaffold.

References

  • Investigating H-atom reactions in small PAHs with imperfect aromaticity: A combined experimental and computational study of indene (C9H8) and indane (C9H10)
  • The Effect of Benzannulation on the Structures, Reactivity and Molecular Dynamics of Indenes, Pentalenes, Azulenes and Related Molecules Source: MDPI URL
  • A Technical Overview of Molecular Simulation Software Source: IntuitionLabs URL
  • Comparing Gaussian 16 and ORCA 5.0.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-bromo-2-methyl-2,3-dihydro-1H-indene. As a brominated organic compound, this substance requires management as regulated hazardous waste. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . Halogenated solvents and reagents are managed separately from non-halogenated organic waste because their disposal methods differ significantly. Halogenated waste typically requires high-temperature incineration to prevent the formation of toxic byproducts, a process that is more complex and costly than the fuel blending used for many non-halogenated solvents.[1] Cross-contamination of waste streams can lead to entire containers of solvent being rejected by disposal facilities or incurring significantly higher disposal fees.[1]

Hazard Identification and Risk Assessment

Table 1: Anticipated Hazard Profile

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[2][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the pure substance or its waste. This creates a necessary barrier to prevent accidental exposure via inhalation, ingestion, or skin contact.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or Viton gloves.[5] Provides a chemical-resistant barrier to prevent skin contact and irritation. Gloves must be inspected before use and removed without touching the outer surface.
Eye Protection Safety glasses with side-shields or chemical splash goggles. Protects against splashes that can cause serious eye irritation.[4]
Skin/Body Protection Fully buttoned laboratory coat. Prevents contamination of personal clothing.

| Respiratory | Use only in a certified chemical fume hood. | A fume hood provides necessary exhaust ventilation to prevent inhalation of vapors, which may cause respiratory tract irritation.[6] |

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures that waste is segregated, contained, and labeled correctly from the point of generation.

Step 1: Designate a Halogenated Organic Waste Container

  • Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top cap.[1][5] The container must be in good condition, clean, and leak-proof.

  • The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[7][8]

Step 2: Segregate Waste at the Source

  • Crucial Directive: Do NOT mix 5-bromo-2-methyl-2,3-dihydro-1H-indene waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[1][7]

  • This compound and any solvents used to rinse its container (e.g., dichloromethane, chloroform) must be collected in a dedicated "Halogenated Organic Waste" container.[7][8]

  • Solid waste contaminated with the compound (e.g., contaminated gloves, weigh paper, silica gel) should be collected in a separate, clearly labeled solid waste container, also designated as "Halogenated Solid Waste."

Step 3: Accurately Label the Waste Container

  • The hazardous waste label must be filled out completely and legibly.

  • List all chemical constituents by their full names—do not use abbreviations or chemical formulas.[8]

  • Maintain a running list of the approximate percentages of each component within the container.[7]

  • Ensure your name, laboratory location, and the date of accumulation are clearly visible.

Step 4: Proper Storage of Waste Containers

  • Keep waste containers closed at all times, except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store the container in a designated and well-ventilated satellite accumulation area, such as a secondary containment tray within a fume hood or a dedicated waste cabinet.[5]

  • Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.[5]

Step 5: Arrange for Disposal

  • Do not overfill waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Once the container is full, or if it has been in storage for an extended period (check your institution's policy, often 6-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.[5]

Spill and Emergency Procedures

Small Spill (Can be cleaned up in <10 minutes by trained personnel): [5]

  • Alert personnel in the immediate area.

  • Wearing the PPE outlined in Table 2, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][8]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated solid waste.[8][10]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • Wash the area with soap and water.

Large Spill or Exposure:

  • Evacuate: Immediately evacuate the area. If the substance is volatile or the spill is large, activate the nearest fire alarm to initiate a building-wide evacuation.[8]

  • Report: Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.

  • Decontaminate (if exposed):

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to 5-bromo-2-methyl-2,3-dihydro-1H-indene.

G cluster_0 Disposal Workflow A Waste Generation Point (Experiment Complete) B Identify Waste Type A->B C Liquid Waste (Pure compound, solutions, or container rinsate) B->C Liquid D Solid Waste (Contaminated gloves, wipes, silica gel) B->D Solid E Select 'Halogenated Organic Liquid Waste' Container C->E F Select 'Halogenated Solid Waste' Container D->F G Add Waste to Appropriate Container E->G F->G H Update Container Label (List all constituents) G->H I Store Securely in Satellite Accumulation Area H->I J Container Full? I->J J->I No K Arrange for EHS Pickup J->K Yes

Caption: Workflow for segregation and disposal of chemical waste.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Safety Data Sheet. (2009, September 1).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Safety Data Sheet. (2014, June 29).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Laboratory chemical waste - Water Corporation. (n.d.).
  • Krings, S., & Pötter, M. (n.d.). Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Organic Solvents. (n.d.). Environment, Health and Safety.
  • Halogenated Solvents. (n.d.).
  • 5-bromo-1-methylene-2,3-dihydro-1H-indene. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - Fisher Scientific. (2025, December 20).
  • Safety Data Sheet - Fisher Scientific. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety Data Sheet - Braskem. (2021, September 14).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Safety data sheet - ITW Reagents. (2025, July 7).
  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.).

Sources

Comprehensive Safety and Handling Guide for 5-bromo-2-methyl-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling 5-bromo-2-methyl-2,3-dihydro-1H-indene. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of your research. The following procedures are based on established best practices for handling halogenated organic compounds.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][3][4]

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 5-bromo-2-methyl-2,3-dihydro-1H-indene. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesNitrile or neoprene glovesLab coatNot generally required
Weighing and Transfer (Solid) Chemical safety gogglesNitrile or neoprene glovesLab coatN95 respirator if not in a fume hood
Solution Preparation and Transfer Chemical safety goggles or face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Reaction Monitoring and Work-up Chemical safety goggles or face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if containers are sealed

Expert Insights on PPE Selection:

  • Gloves: While nitrile gloves are suitable for incidental contact, for prolonged handling or in the event of a spill, more robust gloves like neoprene or butyl rubber are recommended.[6][7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.

  • Eye Protection: Standard safety glasses offer minimal protection. Chemical safety goggles that form a seal around the eyes are essential to prevent splashes and contact with airborne particulates.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][10]

  • Respiratory Protection: The primary means of controlling inhalation exposure is to work within a certified chemical fume hood.[6][11] If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is a necessary precaution.[12]

Operational and Handling Protocols

Adherence to standardized operational procedures is paramount for minimizing exposure and preventing accidents.

Prudent Handling Practices
  • Work in a Designated Area: All work with 5-bromo-2-methyl-2,3-dihydro-1H-indene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][11]

  • Avoid Contamination: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust when handling the solid material.[3]

  • Labeling: Ensure all containers of 5-bromo-2-methyl-2,3-dihydro-1H-indene are clearly and accurately labeled with its name and associated hazards.

Step-by-Step Handling Workflow

The following diagram illustrates a logical workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep Conduct Pre-Work Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Reaction Perform Reaction Prepare_Solution->Reaction Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate Waste_Segregation Segregate Halogenated Waste Decontaminate->Waste_Segregation Doff_PPE Doff PPE Correctly Waste_Segregation->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.